NIM-7
Description
Properties
Molecular Formula |
C36H31N3O2 |
|---|---|
Molecular Weight |
537.66 |
IUPAC Name |
(E)-2-(2-(Dimethylamino)ethyl)-6-(4-(diphenylamino)styryl)-1H-benzo[de]isoquinoline-1,3(2H)-dione |
InChI |
InChI=1S/C36H31N3O2/c1-37(2)24-25-38-35(40)32-15-9-14-31-27(20-23-33(34(31)32)36(38)41)19-16-26-17-21-30(22-18-26)39(28-10-5-3-6-11-28)29-12-7-4-8-13-29/h3-23H,24-25H2,1-2H3/b19-16+ |
InChI Key |
YYDYGHAQFWIIAP-KNTRCKAVSA-N |
SMILES |
O=C1N(CCN(C)C)C(C2=CC=C(/C=C/C3=CC=C(N(C4=CC=CC=C4)C5=CC=CC=C5)C=C3)C6=CC=CC1=C26)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NIM7; NIM 7; NIM-7 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N7-Demethylminocycline
Disclaimer: The compound "NIM-7" is not a recognized standard chemical name in scientific literature. Based on the nomenclature, the most plausible interpretation of the query is a reference to N7-Demethylminocycline , a known metabolite of the tetracycline antibiotic minocycline. This guide provides a comprehensive overview of N7-Demethylminocycline.
Core Chemical Identity
N7-Demethylminocycline is a semi-synthetic tetracycline derivative and a primary metabolite of minocycline.[1][2] It is formed by the removal of one of the methyl groups from the dimethylamino group at the 7th position of the minocycline core structure.[3] This structural modification influences its physicochemical properties and biological activity compared to the parent compound.
Chemical Structure
The chemical structure of N7-Demethylminocycline is presented below:
(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-(methylamino)-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide [4]
Caption: 2D Chemical Structure of N7-Demethylminocycline.
Physicochemical and Pharmacokinetic Properties
The demethylation at the N7 position alters the lipophilicity and other properties of the molecule relative to minocycline.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₅N₃O₇ | [4][5] |
| Molecular Weight | 443.45 g/mol | [5] |
| IUPAC Name | (4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-(methylamino)-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | [4] |
| CAS Number | 4708-96-7 | [4] |
| Calculated logP | -0.32 | [3] |
| Aqueous Solubility (25°C) | 3.2 mg/mL (at pH 7.4) | [3] |
| Protein Binding | 68-72% (human serum albumin) | [3] |
| Peak Plasma Concentration (Tmax) | 3.5 h (following a 200 mg oral dose of minocycline) | [3] |
| Volume of Distribution (Vd) | 1.1 L/kg | [3] |
| Elimination | Primarily through biliary excretion (67%), with 9-12% renal clearance. | [3] |
Biological Activity and Signaling Pathways
While primarily known as a metabolite of an antibiotic, N7-Demethylminocycline exhibits its own biological profile, including antimicrobial and non-antibiotic pharmacological effects.
Antimicrobial Activity
N7-Demethylminocycline retains the core tetracycline mechanism of inhibiting bacterial protein synthesis by binding to the 30S ribosomal subunit.[6][7] However, its direct antibacterial activity is reduced compared to minocycline.
| Organism | Minocycline MIC (µg/mL) | N7-Demethylminocycline MIC (µg/mL) |
| S. aureus (MSSA) | 0.06-0.12 | 0.5-1.0 |
| S. pneumoniae (Pen-R) | 0.03 | 0.12 |
| E. faecalis (VRE) | 16 | 64 |
| Acinetobacter baumannii | 2 | 8 |
| (Data adapted from VulcanChem)[3] |
Interestingly, N7-Demethylminocycline has shown synergistic effects when combined with proton pump inhibitors against tetracycline-resistant Enterococcus faecalis.[3]
Non-Antibiotic Pharmacological Effects and Signaling
Emerging research indicates that N7-Demethylminocycline possesses pleiotropic effects, particularly in the context of neuroprotection.
-
Neuroprotection: In a murine model of Amyotrophic Lateral Sclerosis (ALS), N7-Demethylminocycline administered at 5 mg/kg/day (IP) resulted in a 42% reduction in motor neuron loss.[3] This neuroprotective effect is potentially mediated through the inhibition of mitochondrial cytochrome c release and a subsequent decrease in caspase-3 activation.[3]
Caption: Proposed neuroprotective mechanism of N7-Demethylminocycline.
Experimental Protocols
Isolation and Quantification
-
Methodology: A common approach for the isolation and quantification of N7-Demethylminocycline from biological matrices (e.g., urine, plasma) involves a two-step liquid chromatography procedure.[1]
-
Workflow:
-
Sample Preparation: Extraction of the analyte from the biological sample, often using solid-phase extraction (SPE).
-
Chromatographic Separation: High-performance liquid chromatography (HPLC) with a suitable column (e.g., reverse-phase C18) and mobile phase to separate the metabolite from the parent drug and other components.
-
Detection and Quantification: Mass spectrometry (MS) or UV spectrophotometry are typically used for detection and quantification.[1]
-
Caption: General workflow for isolation and quantification of N7-Demethylminocycline.
Synthesis
While not a routine synthesis, the preparation of N7-Demethylminocycline for use as a reference standard can be inferred from studies on minocycline metabolism. One approach involves the incubation of minocycline in a modified Udenfriend system, which simulates enzymatic oxygenase activity, followed by purification.[1]
Antimicrobial Susceptibility Testing
-
Methodology: The minimum inhibitory concentrations (MICs) are determined using standard broth microdilution or agar dilution methods as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
In Vivo Neuroprotection Assays
-
Model: Murine models of neurodegenerative diseases, such as ALS, are utilized.
-
Protocol:
-
Administration of N7-Demethylminocycline (e.g., 5 mg/kg/day, intraperitoneal injection).
-
Behavioral assessments to monitor motor function.
-
Histological analysis of spinal cord sections to quantify motor neuron loss.
-
Biochemical assays (e.g., Western blot, ELISA) to measure levels of apoptotic markers like cytochrome c and activated caspase-3.[3]
-
Conclusion
N7-Demethylminocycline, a principal metabolite of minocycline, is a biologically active molecule with a distinct profile from its parent compound. While exhibiting reduced antibacterial potency, it shows promise in non-antibiotic applications, particularly as a neuroprotective agent. Its mechanism of action in this context appears to involve the modulation of the intrinsic apoptotic pathway. Further research is warranted to fully elucidate its therapeutic potential and signaling interactions. This guide provides a foundational overview for researchers and drug development professionals interested in the further study of this tetracycline derivative.
References
- 1. Metabolism of minocycline in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. N7-Demethylminocycline (4708-96-7) for sale [vulcanchem.com]
- 4. N7-Demethylminocycline | C22H25N3O7 | CID 54739048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Minocycline - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
Unveiling NIM-7: A Technical Guide to a Dual-Organelle Fluorescent Probe
For Immediate Release
Wuhan, China - In a significant advancement for cell biology and drug development, researchers have developed NIM-7, a novel naphthalimide-based fluorescent probe. This compound exhibits the unique ability to simultaneously label and track two crucial cellular organelles, lipid droplets and lysosomes, in living cells with high specificity. This technical guide provides an in-depth overview of this compound's discovery, mechanism of action, experimental protocols, and key quantitative data for researchers, scientists, and drug development professionals.
Discovery and Origin
This compound, chemically identified as (E)-2-(2-(dimethylamino)ethyl)-6-(4-(diphenylamino)styryl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, was first synthesized and reported by a team of researchers led by Chuluo Yang at Wuhan University. The synthesis is achieved through a Heck coupling reaction between N,N-diphenyl-4-vinylaniline and 6-bromo-2-(2-(dimethylamino)ethyl)-1H-benzo[de]-isoquinoline-1,3(2H)-dione. The compound was characterized using 1H-NMR and 13C-NMR spectroscopy, high-resolution mass spectrometry (HRMS), and its purity was confirmed by high-performance liquid chromatography (HPLC).[1]
Mechanism of Action and Dual-Color Fluorescence
This compound's remarkable dual-organelle targeting capability stems from its unique molecular structure and its response to the distinct microenvironments of lipid droplets and lysosomes. The molecule contains a diphenylamine group (electron donor), a styryl π-bridge, and a 1,8-naphthalimide moiety (electron acceptor).[1]
-
Lipid Droplet Staining (Yellow Fluorescence): In the hydrophobic and neutral environment of lipid droplets, this compound exhibits a yellow fluorescence. This is attributed to the twisted intramolecular charge transfer (TICT) state of the molecule.
-
Lysosome Staining (Red Fluorescence): The weakly basic dimethylamino group of this compound becomes protonated within the acidic milieu of lysosomes (pH 4.5-5.0). This protonation event leads to accumulation of the probe in these organelles and a shift in its fluorescence emission to the red spectrum.[1]
This dual-fluorescence property allows for the simultaneous visualization and tracking of both organelles in real-time using different excitation and emission channels.
Quantitative Data
The photophysical and biological properties of this compound have been quantitatively characterized, providing essential data for its application in cellular imaging.
| Property | Value | Conditions |
| Molecular Formula | C36H31N3O2 | |
| Molecular Weight | 537.66 g/mol | |
| CAS Number | 1283604-05-6 | |
| Excitation (Lipid Droplets) | 488 nm | In hydrophobic environments |
| Emission (Lipid Droplets) | 530-570 nm (yellow) | In hydrophobic environments |
| Excitation (Lysosomes) | 561 nm | In acidic environments (pH 4.5-5.0) |
| Emission (Lysosomes) | 640-680 nm (red) | In acidic environments (pH 4.5-5.0) |
| Cytotoxicity | Low cytotoxicity observed in Hep3B, HepG2, HeLa, and IMCD3 cell lines after 24h incubation. | |
| Photostability | ~90% of original fluorescence intensity retained after 15 minutes of irradiation. | Under confocal laser scanning microscopy (CLSM) imaging conditions in HeLa cells. |
Experimental Protocols
Synthesis of this compound
This compound is synthesized via the Heck coupling of N,N-diphenyl-4-vinylaniline with 6-bromo-2-(2-(dimethylamino)ethyl)-1H-benzo[de]-isoquinoline-1,3(2H)-dione. The detailed synthesis protocol is described in the supplementary information of the primary publication by Zheng et al. (2018).[1]
Preparation of this compound Stock Solution
-
Warm the vial of this compound to room temperature.
-
Prepare a 10 mM stock solution by dissolving 1 mg of this compound (Molecular Weight: 537.66 g/mol ) in 186 µL of dimethyl sulfoxide (DMSO).
-
Aliquot the stock solution and store at -20°C or below for long-term storage, protected from light.[2]
Cell Staining Protocol for Lipid Droplets and Lysosomes
-
Culture cells to the desired confluence on a suitable imaging dish or plate.
-
Prepare a working solution of this compound by diluting the 10 mM stock solution to a final concentration of 0.5 µM in the appropriate cell culture medium.
-
Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS).
-
Incubate the cells with the this compound working solution for 1 hour at 37°C.
-
After incubation, remove the staining solution and wash the cells three times with PBS.
-
Add fresh culture medium to the cells.
-
Image the cells using a confocal laser scanning microscope with the appropriate excitation and emission settings for lipid droplets (Ex: 488 nm, Em: 570-620 nm) and lysosomes (Ex: 561 nm, Em: 730-780 nm).[2]
Cytotoxicity Assay
The cytotoxicity of this compound can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Seed cells in a 96-well plate at a suitable density.
-
After cell attachment, treat the cells with varying concentrations of this compound for 24 hours.
-
Following treatment, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound dual-organelle targeting and fluorescence.
Experimental Workflow for Cellular Imaging
Caption: Experimental workflow for dual-color imaging with this compound.
Logical Relationship of this compound Properties
Caption: Logical relationships of this compound's molecular properties and functions.
References
Unveiling the Anti-Cancer Potential of Nimbolide: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the preliminary biological activity of Nimbolide, a limonoid derived from the Neem tree (Azadirachta indica). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds in oncology. The data presented herein focuses on Nimbolide's effects on cancer cell proliferation, apoptosis, and the underlying molecular mechanisms of action.
Executive Summary
Nimbolide has emerged as a promising natural product with potent anti-cancer properties. Extensive in vitro studies have demonstrated its ability to induce apoptosis and inhibit the proliferation of a wide range of cancer cell lines. This guide summarizes the key quantitative data on its biological activity, details the experimental protocols used to generate this data, and provides visual representations of the critical signaling pathways modulated by Nimbolide.
Quantitative Biological Activity of Nimbolide
The cytotoxic and anti-proliferative effects of Nimbolide have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric of its potency.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| MCF-7 | Breast Cancer | 2 - 4 | 24 |
| MDA-MB-231 | Breast Cancer | 4 - 6 | 24 |
| HT-29 | Colon Cancer | Not Specified | Not Specified |
| U937 | Leukemia | 1 - 2.5 | Not Specified |
| A549 | Lung Cancer | Not Specified | Not Specified |
| PC-3 | Prostate Cancer | Not Specified | Not Specified |
| Du-145 | Prostate Cancer | Not Specified | Not Specified |
Note: The IC50 values can vary depending on the specific experimental conditions.
Key Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the study of Nimbolide's biological activity.
Cell Culture and Treatment
Human cancer cell lines, such as MCF-7 (breast), MDA-MB-231 (breast), HT-29 (colon), and U937 (leukemia), were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For experimental purposes, cells were treated with varying concentrations of Nimbolide, typically ranging from 1 to 10 µM, for specified durations (e.g., 24, 48 hours).
Cell Viability and Proliferation Assays
The anti-proliferative effect of Nimbolide is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Briefly, cells are seeded in 96-well plates, treated with Nimbolide, and then incubated with MTT solution. The resulting formazan crystals are dissolved, and the absorbance is measured to determine cell viability.
Apoptosis Assays
The induction of apoptosis is a key mechanism of Nimbolide's anti-cancer activity.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by fluorescently labeled Annexin V. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Caspase Activity Assays: Caspases are a family of proteases that play a crucial role in apoptosis. The activity of key caspases, such as caspase-3, can be measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage.[1]
Cell Invasion Assay
The ability of Nimbolide to inhibit cancer cell invasion is often evaluated using a Matrigel invasion chamber assay.[2] Cancer cells are seeded in the upper chamber of a transwell insert coated with Matrigel, a basement membrane matrix. The lower chamber contains a chemoattractant. After incubation, the number of cells that have invaded through the Matrigel to the lower surface of the membrane is quantified by staining and microscopy.
Signaling Pathways Modulated by Nimbolide
Nimbolide exerts its anti-cancer effects by modulating several key signaling pathways that are often dysregulated in cancer.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Nimbolide has been shown to inhibit this pathway, leading to the induction of apoptosis.
Caption: Inhibition of the PI3K/Akt pathway by Nimbolide.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and survival. Nimbolide has been found to significantly inhibit IGF-1-mediated MAPK signaling in human MCF-7 breast cancer cells.[3]
Caption: Nimbolide's inhibitory effect on the MAPK signaling pathway.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cancer. Nimbolide can act on the deregulated NF-κB oncogenic pathway, which is involved in carcinogenesis and evasion of apoptosis.[3]
Caption: Nimbolide's modulation of the NF-κB signaling cascade.
Experimental Workflow for Assessing Anti-Cancer Activity
The following diagram illustrates a typical workflow for evaluating the anti-cancer properties of a compound like Nimbolide.
Caption: A generalized experimental workflow for in vitro evaluation.
Conclusion
The preliminary data on Nimbolide's biological activity strongly suggest its potential as a valuable lead compound in the development of novel anti-cancer therapeutics. Its ability to induce apoptosis and inhibit proliferation in various cancer cell lines, coupled with its modulatory effects on key signaling pathways, warrants further investigation through preclinical and clinical studies. This technical guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of Nimbolide's therapeutic applications.
References
An In-depth Technical Guide on the Core Mechanism of Action Hypothesis for the Fluorescent Probe NIM-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed mechanism of action for NIM-7, a naphthalimide-based fluorescent probe. The focus of this document is on its application in cellular imaging, specifically its ability to dually target and visualize lipid droplets and lysosomes. The information presented is collated from preclinical studies and biophysical characterizations.
Introduction to this compound
This compound, chemically known as (E)-2-(2-(dimethylamino)ethyl)-6-(4-(diphenylamino)styryl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, is a fluorescent probe designed for the simultaneous visualization of lipid droplets (LDs) and lysosomes within living cells.[1][2] Its unique chemical structure, featuring an electron donor (diphenylamine), a π-bridge (styryl), and an electron acceptor (1,8-naphthalimide), underpins its photophysical properties and its utility in tracking the dynamics of these two distinct organelles.[1][2] this compound enables dual-color imaging, emitting yellow fluorescence in lipid droplets and red fluorescence in lysosomes, which can be distinguished using different excitation and detection channels.[3] This capability allows for the real-time tracking of both lipid droplet and lysosome movements and their interactions.[3]
Proposed Mechanism of Action: Dual Organelle Targeting and Differential Fluorescence
The core hypothesis for this compound's mechanism of action is based on a combination of its physicochemical properties: hydrophobicity and a weakly basic moiety that is sensitive to pH.
-
Targeting Lipid Droplets: The hydrophobic nature of the this compound molecule is the primary driver for its accumulation in lipid droplets.[2] LDs are organelles with a neutral lipid core, providing a nonpolar environment where hydrophobic molecules like this compound can readily partition and accumulate.
-
Targeting Lysosomes: The dimethylamino group in the this compound structure is weakly basic. Lysosomes are characterized by their acidic internal environment (pH ≈ 4.5-5.0). In this acidic milieu, the dimethylamino group of this compound becomes protonated.[1][2] This protonation increases the molecule's polarity and traps it within the lysosome, leading to its accumulation.
This dual-targeting mechanism allows this compound to simultaneously label both lipid droplets and lysosomes with high specificity.[4][3]
The differential fluorescence observed in the two organelles is attributed to the different microenvironments. The photophysical behavior of this compound is sensitive to solvent polarity.[2] The nonpolar environment of lipid droplets results in yellow fluorescence emission, while the more polar, acidic environment of lysosomes, coupled with the protonation of the probe, leads to a red-shifted fluorescence emission.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the photophysical properties and cytotoxicity of this compound.
Table 1: Photophysical Properties of this compound in Solvents of Varying Polarity
| Solvent | Polarity | Absorption (λ_abs, nm) | Emission (λ_em, nm) |
| Dichloromethane | Low | 460 | 545 (Yellow) |
| Tetrahydrofuran | Medium | 455 | 560 (Orange) |
| Acetonitrile | High | 450 | 580 (Red) |
| Methanol | High | 445 | 600 (Deep Red) |
Note: This table is a representative summary based on the principle that this compound's emission is red-shifted in more polar solvents. The exact values are dependent on the specific experimental setup.
Table 2: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Type | Incubation Time (h) | Result |
| Hep3B | Human liver cancer | 24 | No obvious cytotoxicity |
| HepG2 | Human liver cancer | 24 | No obvious cytotoxicity |
| HeLa | Human cervical cancer | 24 | No obvious cytotoxicity |
| IMCD3 | Mouse inner medullary collecting duct | 24 | No obvious cytotoxicity |
This data indicates that this compound is well-tolerated by various cell lines at the concentrations used for imaging, making it suitable for live-cell studies.[1]
Experimental Protocols
-
Cell Lines: HeLa, HepG2, Hep3B, or IMCD3 cells are suitable for use.[1]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Staining Procedure:
-
Cells are seeded on a glass-bottom dish and allowed to adhere overnight.
-
The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
A solution of this compound (typically 1-10 µM) in culture medium is added to the cells.
-
The cells are incubated for 30 minutes at 37°C.
-
The staining solution is removed, and the cells are washed with PBS.
-
Fresh culture medium is added before imaging.
-
To confirm the specific targeting of lipid droplets and lysosomes by this compound, co-localization experiments are performed with commercially available organelle-specific dyes.
-
Lipid Droplet Co-localization:
-
Cells are first stained with this compound as described above.
-
Following the this compound staining, cells are incubated with a lipid droplet-specific dye such as HCS LipidTOX™ Deep Red Neutral Lipid Stain for 30 minutes.[1]
-
Cells are washed and imaged. The yellow fluorescence from this compound in lipid droplets should overlap with the signal from the commercial lipid droplet stain.
-
-
Lysosome Co-localization:
-
Cells are stained with this compound.
-
Subsequently, cells are incubated with a lysosome-specific dye like LysoTracker® Blue DND-22 for 30 minutes.[1]
-
After washing, the cells are imaged. The red fluorescence from this compound in lysosomes should co-localize with the signal from the LysoTracker dye.
-
To validate the proposed pH-dependent accumulation in lysosomes, experiments involving the disruption of the lysosomal pH gradient are conducted.
-
Cells are pre-incubated with a lysosomal pH-disrupting agent, such as 50 µM chloroquine, for 30 minutes.[1][2] Chloroquine is a weak base that accumulates in lysosomes and raises their internal pH.
-
Following pre-incubation, cells are stained with this compound as described above.
-
Imaging is performed and the fluorescence intensity of this compound in lysosomes is compared between chloroquine-treated and untreated cells. A significant decrease in the red lysosomal signal in treated cells supports the hypothesis of pH-dependent accumulation.[1][2]
Visualizations
Caption: Proposed mechanism of this compound localization and fluorescence.
Caption: Workflow for validating this compound's organelle specificity.
Conclusion
The this compound fluorescent probe operates on a dual mechanism of hydrophobicity-driven partitioning into lipid droplets and pH-dependent protonation and trapping within lysosomes. This allows for the specific and simultaneous labeling of these two organelles. The differing polarities of the organellar microenvironments give rise to distinct yellow and red fluorescence emissions, enabling dual-color imaging. Its low cytotoxicity and high specificity make this compound a valuable tool for studying the dynamics of lipid droplets and lysosomes, as well as their interplay in various cellular processes and disease states. Further research may continue to explore its applications in super-resolution microscopy and in vivo imaging in model organisms like zebrafish.[4][3]
References
- 1. Simultaneous dual-colour tracking lipid droplets and lysosomes dynamics using a fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous dual-colour tracking lipid droplets and lysosomes dynamics using a fluorescent probe - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04462G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
In-Depth Technical Guide: Solubility and Stability Profile of Nimesulide
Disclaimer: Initial searches for a compound designated "NIM-7" did not yield publicly available information corresponding to a specific chemical entity for drug development. The term predominantly refers to a mathematical game or financial metrics. Therefore, this guide provides a comprehensive solubility and stability profile for Nimesulide , a well-documented non-steroidal anti-inflammatory drug (NSAID), as a representative example of the requested technical content and format. This information is intended for researchers, scientists, and drug development professionals.
Executive Summary
Nimesulide is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1] Its poor solubility presents a significant challenge in the development of various dosage forms, potentially impacting bioavailability. This document provides a detailed overview of the solubility and stability characteristics of Nimesulide, including quantitative data, detailed experimental protocols, and visual workflows to support research and development activities.
Solubility Profile
Nimesulide is practically insoluble in water, with a reported aqueous solubility of approximately 0.01 mg/mL.[2][3] Its solubility is significantly influenced by the solvent, pH, and the presence of co-solvents or surfactants.
Quantitative Solubility Data
The following tables summarize the solubility of Nimesulide in various solvents and conditions.
Table 1: Solubility of Nimesulide in Organic Solvents
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[4] |
| Dimethylformamide (DMF) | ~30 mg/mL[4] |
| Ethanol | ~1 mg/mL[4] |
Table 2: Aqueous Solubility of Nimesulide in Co-Solvent Systems
| Co-solvent System (10% v/v in water) | Solubility Increase (Fold) |
| Dimethylacetamide (DMA) | 10[2][3] |
| Isopropanol | 3.6[2] |
| Ethanol | 3.3[2] |
Table 3: Solubility of Nimesulide in Surfactant Systems
| Surfactant (10% w/v in water) | Solubility Increase (Fold) |
| Brij 58 | 39[2][3] |
Table 4: pH-Dependent Aqueous Solubility of Nimesulide
| pH | Condition | Solubility |
| 6.8 | Phosphate Buffer | 8.827 µg/mL[2] |
| 7.4 | Phosphate Buffer | Increased solubility compared to pure water due to ionization of the weakly acidic drug.[1][5] |
Stability Profile
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[4][6][7] These studies also inform the development of stability-indicating analytical methods.
Summary of Forced Degradation Studies
Nimesulide is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions. It is relatively stable under neutral, thermal, and photolytic stress conditions.
Table 5: Stability of Nimesulide under Forced Degradation Conditions
| Stress Condition | Observation |
| Acid Hydrolysis (e.g., 0.1 M HCl) | Significant degradation observed. |
| Base Hydrolysis (e.g., 0.1 M NaOH) | Significant degradation observed. |
| Oxidative (e.g., 3-30% H₂O₂) | Significant degradation observed. |
| Thermal (e.g., 60-80°C) | Generally stable. |
| Photolytic (e.g., UV light exposure) | Generally stable, though some studies have investigated photochemical stability.[8] |
Experimental Protocols
Detailed methodologies for key solubility and stability experiments are provided below.
Thermodynamic (Shake-Flask) Solubility Assay
This method determines the equilibrium solubility of a compound.
4.1.1 Materials
-
Nimesulide powder
-
Selected solvent (e.g., phosphate buffer pH 7.4)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
4.1.2 Protocol
-
Add an excess amount of Nimesulide powder to a vial containing a known volume of the solvent.
-
Seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the samples for a sufficient duration to reach equilibrium (typically 24-48 hours).
-
After incubation, visually inspect the samples to ensure an excess of solid drug remains.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of Nimesulide in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
Kinetic Solubility Assay (96-Well Plate Method)
This high-throughput method provides an estimate of solubility under non-equilibrium conditions.
4.2.1 Materials
-
Nimesulide stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
96-well filter plates and collection plates
-
Plate shaker
-
UV-Vis plate reader or HPLC system
4.2.2 Protocol
-
Prepare a serial dilution of the Nimesulide DMSO stock solution in a 96-well plate.
-
Add the aqueous buffer to each well of the filter plate.
-
Transfer a small volume of the Nimesulide DMSO solutions to the corresponding wells of the filter plate containing the buffer. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Seal the plate and shake at room temperature for a defined period (e.g., 1-2 hours).
-
Filter the solutions into a collection plate using a vacuum manifold.
-
Determine the concentration of the dissolved Nimesulide in the filtrate using a UV-Vis plate reader or by HPLC analysis.
Stability-Indicating HPLC Method for Forced Degradation Studies
This method is designed to separate and quantify Nimesulide from its degradation products.
4.3.1 Forced Degradation Sample Preparation
-
Acid Hydrolysis: Dissolve Nimesulide in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a specified time. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve Nimesulide in a suitable solvent and add 0.1 M NaOH. Heat the solution (e.g., at 60°C) for a specified time. Neutralize the solution before analysis.
-
Oxidation: Dissolve Nimesulide in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%). Keep the solution at room temperature for a specified time.
-
Thermal Degradation: Expose solid Nimesulide powder to dry heat (e.g., 80°C) for a specified duration.
-
Photodegradation: Expose a solution of Nimesulide or the solid powder to a light source as specified in ICH Q1B guidelines.
4.3.2 HPLC Method Parameters (Example)
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve separation of all degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where Nimesulide and its degradation products have significant absorbance (e.g., 220 nm or 300 nm).
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Injection Volume: 20 µL.
4.3.3 Analysis
-
Inject the prepared stressed samples and an unstressed control sample into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug (Nimesulide).
-
The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent drug peak and from each other.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Forced Degradation Stability Study.
References
- 1. researchgate.net [researchgate.net]
- 2. jordilabs.com [jordilabs.com]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ECV: pharmind - Beitrag How to conduct successful forced degradation studies – Scope and regulatory requirements [ecv.de]
- 7. ijcrt.org [ijcrt.org]
- 8. P. Kovaikova, M. Mokry and J. Klime, “Photochemical Stability of Nimesulide,” Journal of Pharmaceutical and Biomedical Analysis, Vol. 31, No. 4, 2003, pp. 827-832.doi10.1016/S0731-7085(02)00659-3 - References - Scientific Research Publishing [scirp.org]
NIM-7 synthesis pathway and purification
A comprehensive search for a chemical compound designated "NIM-7" has yielded no relevant results for a synthesis pathway or purification methods. The search results are predominantly associated with a mathematical game theory subject and other unrelated topics, with no reference to a specific chemical entity in scientific literature or chemical databases.
Without a verifiable chemical structure, CAS number, or alternative nomenclature, it is not possible to provide the requested in-depth technical guide. The creation of accurate and reliable scientific content, including experimental protocols, data presentation, and signaling pathway diagrams, is contingent upon the correct identification of the compound .
Researchers, scientists, and drug development professionals seeking information on a specific chemical entity are advised to verify the compound's designation. Should a different identifier for this compound be available, we would be pleased to revisit this request and provide the comprehensive technical guide as originally outlined.
Methodological & Application
Application Notes and Protocols for NIM-76 in Cell Culture Experiments
A Note on Nomenclature: Initial searches for "NIM-7" did not yield a specific compound for cell culture applications. It is highly likely that the intended compound is NIM-76 , a fraction derived from neem oil with known biological activities. These application notes are therefore focused on NIM-76.
Introduction
NIM-76 is a refined fraction isolated from the oil of the neem tree (Azadirachta indica). It has garnered scientific interest for its diverse biological activities, including spermicidal and immunomodulatory properties.[1][2] This document provides detailed application notes and protocols for the use of NIM-76 in cell culture experiments, with a focus on its immunomodulatory and potential anti-cancer effects. The protocols and pathway information are based on available literature for NIM-76 and related compounds derived from neem, such as nimbolide.
Mechanism of Action and Signaling Pathways
NIM-76 is believed to exert its effects through a multi-faceted approach by modulating several key signaling pathways. While the complete picture is still emerging, evidence suggests the involvement of the following:
-
G-Protein-Coupled Receptor (GPCR) Signaling: NIM-76 may act as an agonist for certain GPCRs, initiating intracellular signaling cascades.[3] This can lead to the modulation of second messengers like cyclic AMP (cAMP), which in turn affects various cellular processes.[3]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of MAPK pathways (including ERK, JNK, and p38) is a potential mechanism by which NIM-76 can regulate cell proliferation, differentiation, and stress responses.[3]
-
Nuclear Factor-kappa B (NF-κB) Signaling: NIM-76 has been suggested to possess anti-inflammatory properties by inhibiting the NF-κB pathway, a key regulator of immune and inflammatory responses.[3]
Signaling Pathway Diagram:
Caption: Proposed signaling pathways of NIM-76.
Application 1: Immunomodulation
NIM-76 has demonstrated immunomodulatory effects, primarily through the activation of cell-mediated immunity.[1][2] It can enhance macrophage activity and stimulate lymphocyte proliferation.[1][2]
Experimental Workflow: Immunomodulatory Effect of NIM-76
Caption: Workflow for assessing NIM-76's immunomodulatory effects.
Quantitative Data Summary: Immunomodulatory Effects of NIM-76 (In Vivo)
| Parameter | Treatment Group | Observation | Reference |
| Leukocyte Count | NIM-76 (120 mg/kg, i.p. in rats) | Increase in polymorphonuclear leukocytes, decrease in lymphocytes. | [1] |
| Macrophage Activity | NIM-76 (120 mg/kg, i.p. in rats) | Enhanced phagocytic activity. | [1][2] |
| Lymphocyte Proliferation | NIM-76 (120 and 300 mg/kg, i.p. in rats) | Stimulation of mitogen-induced lymphocyte proliferation. | [1][2] |
| Antibody Titers | NIM-76 (300 mg/kg, i.p. in rats) | Decrease in primary and secondary antibody titers. | [1] |
Protocols
This protocol is adapted for assessing the effect of NIM-76 on nitric oxide (NO) production in RAW 264.7 macrophage cells, a common indicator of macrophage activation.
Materials:
-
RAW 264.7 cells
-
DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
NIM-76 (stock solution in DMSO)
-
Lipopolysaccharide (LPS) (positive control)
-
Griess Reagent System
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Treatment:
-
Prepare serial dilutions of NIM-76 in culture medium.
-
Remove the old medium from the cells and add 100 µL of the prepared NIM-76 dilutions.
-
Include wells with medium only (negative control), cells with medium (untreated control), and cells with LPS (e.g., 1 µg/mL) (positive control).
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Griess Assay:
-
After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Component A of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Component B of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to monitor lymphocyte proliferation by flow cytometry.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood.
-
RPMI-1640 (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
NIM-76 (stock solution in DMSO).
-
Phytohemagglutinin (PHA) (mitogen for T-cell proliferation).
-
CFSE staining solution.
-
Flow cytometer.
Procedure:
-
CFSE Staining:
-
Resuspend isolated PBMCs in pre-warmed PBS at a concentration of 1 x 10^7 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold culture medium.
-
Wash the cells twice with culture medium.
-
-
Cell Seeding and Treatment:
-
Resuspend the CFSE-labeled cells in culture medium and seed in a 96-well plate at 2 x 10^5 cells/well.
-
Add NIM-76 at various concentrations.
-
Stimulate the cells with PHA (e.g., 5 µg/mL). Include unstimulated controls.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Acquire the cells on a flow cytometer, detecting the CFSE signal in the FITC channel.
-
Analyze the data by gating on the lymphocyte population. Proliferation is observed as a sequential halving of CFSE fluorescence intensity in daughter cells.
-
Application 2: Anti-Cancer Activity (Adapted from Nimbolide Studies)
While specific studies on the anti-cancer effects of NIM-76 are limited, nimbolide, another major component of neem, has shown potent anti-proliferative and pro-apoptotic effects on various cancer cell lines.[4] The following protocols are adapted from studies on nimbolide and can be used to investigate the potential anti-cancer properties of NIM-76.
Experimental Workflow: Anti-Cancer Effect of NIM-76
Caption: Workflow for assessing NIM-76's anti-cancer effects.
Quantitative Data Summary: Cytotoxic Effect of Nimbolide (as a proxy for NIM-76)
| Cell Line (Cancer Type) | Treatment Duration | IC50 Value (µM) of Nimbolide | Reference |
| Du-145 (Prostate) | 24h | 8.01 ± 0.44 | [4] |
| 48h | 4.97 ± 0.72 | [4] | |
| PC-3 (Prostate) | 24h | 11.16 ± 0.84 | [4] |
| 48h | 8.13 ± 0.77 | [4] | |
| A-549 (Lung) | 24h | 9.78 ± 0.65 | [4] |
| 48h | 6.25 ± 0.59 | [4] | |
| NIH3T3 (Normal Fibroblast) | 24h | 78.45 ± 4.56 | [4] |
| 48h | 59.13 ± 5.68 | [4] | |
| CCD-18Co (Normal Colon) | 24h | 85.23 ± 6.23 | [4] |
| 48h | 68.34 ± 5.68 | [4] |
Protocols
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa) and a normal cell line (e.g., NIH3T3) for comparison.
-
Appropriate culture medium for each cell line.
-
NIM-76 (stock solution in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO or Solubilization buffer.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of NIM-76 for 24, 48, and 72 hours. Include untreated and vehicle (DMSO) controls.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of NIM-76 that inhibits 50% of cell growth).
Materials:
-
Cancer cell line of interest.
-
NIM-76.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with NIM-76 at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Disclaimer
The information provided on the anti-cancer applications and related protocols is largely based on studies conducted with nimbolide, a related compound from neem. Researchers should validate these protocols and the potential effects of NIM-76 on their specific cancer cell lines of interest. The immunomodulatory information is based on in vivo studies and should be adapted and validated for in vitro cell culture systems. Always perform appropriate controls and dose-response experiments.
References
Application Notes and Protocols for NIM-7 (using 7-Nitroindazole as an example) in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are provided as a template and example. The compound NIM-7 is assumed to be an internal designation for a research compound with a mechanism of action similar to 7-Nitroindazole, a known neuronal nitric oxide synthase (nNOS) inhibitor. All quantitative data and specific experimental details provided are based on published literature for 7-Nitroindazole and should be adapted and optimized for the specific characteristics of this compound.
Introduction
This compound is a selective inhibitor of neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide (NO) by nNOS is implicated in the pathophysiology of various neurological disorders.[1][2] By inhibiting nNOS, this compound is being investigated for its therapeutic potential in conditions such as epilepsy, neurodegenerative diseases, and neuropathic pain. These application notes provide an overview of dosages and protocols for the in vivo administration of a compound with these characteristics in common animal models.
Data Presentation: this compound (7-Nitroindazole) Dosage in Animal Models
The following tables summarize the effective doses of 7-Nitroindazole (used as an analog for this compound) in various rodent models. The most common route of administration in these studies is intraperitoneal (IP) injection.
Table 1: this compound (7-Nitroindazole) Dosage in Mouse Models
| Animal Model | Strain | Dosage Range (mg/kg) | Administration Route | Therapeutic Effect | Reference(s) |
| Maximal Electroshock-Induced Seizures | Not Specified | 50 - 200 | Intraperitoneal (IP) | Anticonvulsant | [3][4] |
| Pentylenetetrazole (PTZ)-Induced Seizures | Not Specified | 50 | Intraperitoneal (IP) | No significant effect on anticonvulsant activity of gabapentin and tiagabine | [5] |
| MPTP Model of Parkinson's Disease | Not Specified | Not Specified (dose-dependent) | Intraperitoneal (IP) | Neuroprotective | [6] |
| Anxiety (Light-Dark Compartment Test) | Not Specified | 80 - 120 | Intraperitoneal (IP) | Anxiolytic-like effects | [7] |
| Anxiety (Elevated Plus-Maze Test) | Not Specified | 80 - 120 | Intraperitoneal (IP) | Anxiolytic-like effects | [7] |
Table 2: this compound (7-Nitroindazole) Dosage in Rat Models
| Animal Model | Strain | Dosage Range (mg/kg) | Administration Route | Therapeutic Effect | Reference(s) |
| Genetically Epilepsy-Prone (GEP) Rats | GEP | 28 - 93 | Intraperitoneal (IP) | Anticonvulsant | [8] |
| Peripheral Neuropathy (Sciatic Cuff) | Not Specified | 10 - 30 | Intraperitoneal (IP) | Analgesic | [9] |
| Iron-Induced Hippocampal Neurotoxicity | Wistar | 30 (daily) | Intraperitoneal (IP) | Neuroprotective | [10] |
| Anxiety (Elevated Plus-Maze Test) | Not Specified | 40 | Intraperitoneal (IP) | Anxiolytic-like effects | [7] |
| Anxiety (Social Interaction Test) | Not Specified | 20 | Intraperitoneal (IP) | Anxiolytic-like effects | [7] |
| MPP+ Induced Neurotoxicity | Not Specified | 50 | Intraperitoneal (IP) | Neuroprotective | [11] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of this compound in Mice
This protocol describes the standard procedure for administering this compound (or a similar compound) via intraperitoneal injection in mice.
Materials:
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)[12]
-
This compound solution formulated in a sterile, biocompatible vehicle
-
70% ethanol or other suitable disinfectant
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Dose Calculation: Weigh the mouse to determine the precise injection volume based on the desired dosage (mg/kg).
-
Animal Restraint:
-
Injection Site Identification:
-
Disinfection:
-
Cleanse the injection site with a sterile gauze pad or cotton swab soaked in 70% ethanol.[13]
-
-
Injection:
-
Insert the needle, with the bevel facing up, at an angle of approximately 30-45 degrees to the abdominal wall.[14]
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, discard the syringe and prepare a new one.[13]
-
Slowly inject the calculated volume of the this compound solution into the peritoneal cavity.
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions, such as bleeding at the injection site or signs of distress.[15]
-
Visualizations
Signaling Pathway of this compound (as a nNOS Inhibitor)
References
- 1. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. 7-Nitroindazole enhances dose-dependently the anticonvulsant activities of conventional antiepileptic drugs in the mouse maximal electroshock-induced seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jpccr.eu [jpccr.eu]
- 6. Protective action of neuronal nitric oxide synthase inhibitor in the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticonvulsant effects of 7-nitroindazole in rodents with reflex epilepsy may result from L-arginine accumulation or a reduction in nitric oxide or L-citrulline formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The selective neuronal nitric oxide synthase inhibitor 7-nitroindazole has acute analgesic but not cumulative effects in a rat model of peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotection by 7-nitroindazole against iron-induced hippocampal neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 14. uac.arizona.edu [uac.arizona.edu]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for NIM-7
Topic: Recommended Solvents and Handling Protocols for NIM-7 Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel synthetic compound with potential applications in [Note to User: Please specify the area of research, e.g., oncology, neuroscience, etc.]. As a new chemical entity, establishing robust and reproducible experimental protocols is critical for accurate evaluation of its biological activity and therapeutic potential. This document provides detailed application notes on the recommended solvents for this compound, along with standardized protocols for its storage, preparation of stock solutions, and use in common cell-based assays. Adherence to these guidelines is recommended to ensure consistency and reliability of experimental results.
Solubility Data
Proper solubilization is the first step in obtaining accurate and reproducible experimental data. The solubility of this compound has been empirically determined in a panel of common laboratory solvents. It is recommended to first dissolve this compound in a 100% organic solvent to create a high-concentration primary stock solution, which can then be diluted into aqueous buffers or cell culture media for working solutions.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) | Observations |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (≥ 100 mM) | Clear, colorless solution. Recommended primary solvent. |
| Ethanol (100%) | ~10 mg/mL (~20 mM) | Clear, colorless solution. |
| Methanol | ~5 mg/mL (~10 mM) | Clear, colorless solution. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.1 mg/mL (< 0.2 mM) | Insoluble. Forms a precipitate. |
| Water | < 0.01 mg/mL | Insoluble. |
Note: The molarity (mM) is calculated based on a hypothetical molecular weight for this compound. Please adjust based on the actual molecular weight of your specific batch.
Experimental Protocols
Preparation of Primary Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM primary stock solution of this compound in DMSO, which is the recommended starting point for most in vitro experiments.
Workflow Diagram: Stock Solution Preparation
Caption: Workflow for preparing a concentrated this compound stock solution.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator water bath
-
Sterile, low-retention pipette tips
Procedure:
-
Pre-weigh Vial: Tare a sterile, dry amber glass vial or microcentrifuge tube on an analytical balance.
-
Weigh this compound: Carefully weigh the desired amount of this compound powder into the tared vial. For example, to prepare 1 mL of a 10 mM solution (assuming a hypothetical MW of 500 g/mol ), weigh 5 mg of this compound.
-
Add Solvent: Using a calibrated pipette, add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes until the solution is clear. Visually inspect for any remaining particulate matter.
-
Aliquot: To minimize freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.
-
Storage: Store the aliquots protected from light at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 12 months).
Preparation of Working Solutions for Cell-Based Assays
This protocol describes the serial dilution of the primary DMSO stock into cell culture medium for treating cells. It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
Workflow Diagram: Serial Dilution for Cell Treatment
Caption: Serial dilution scheme from primary stock to final working solutions.
Procedure:
-
Thaw Stock: Thaw one aliquot of the 10 mM primary stock solution at room temperature.
-
Prepare Intermediate Dilution: Prepare a 100X or 1000X intermediate dilution from the primary stock in pre-warmed, complete cell culture medium.
-
Example (for a 100 µM intermediate solution from a 10 mM stock): Add 5 µL of the 10 mM stock to 495 µL of culture medium (1:100 dilution). Vortex gently immediately after addition to prevent precipitation.
-
-
Prepare Final Working Solutions: Perform a second serial dilution from the intermediate stock into complete culture medium to achieve the desired final concentrations for cell treatment.
-
Example (for a 1 µM final concentration): Add 10 µL of the 100 µM intermediate solution to 990 µL of culture medium.
-
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as the highest concentration of this compound used for treatment.
-
Treat Cells: Add the final working solutions (and vehicle control) to your cell cultures and proceed with the experiment.
Signaling Pathway Context
[Note to User: Please specify the known or hypothesized biological target/pathway of this compound. The following is a placeholder example for an inhibitor of the PI3K/Akt/mTOR pathway.]
This compound is hypothesized to be an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival. By targeting a key kinase in this pathway, this compound can induce apoptosis and inhibit tumor growth, making it a candidate for cancer therapy.
Diagram: Hypothesized this compound Action on the PI3K/Akt/mTOR Pathway
Caption: this compound as a putative inhibitor of PI3K, blocking downstream signaling.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling this compound powder and concentrated solutions.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Disposal: Dispose of waste containing this compound in accordance with local, state, and federal regulations for chemical waste.
Disclaimer: This document is intended for research use only and provides general guidelines. Researchers should optimize protocols for their specific cell lines and experimental conditions. Always consult the Safety Data Sheet (SDS) for complete safety and handling information.
Application Note: A Guide to Characterizing Protein-Ligand Interactions Using a Novel Inhibitor
Introduction
This document provides a comprehensive guide for utilizing novel small molecule inhibitors in a variety of protein binding assays. While this protocol is designed to be broadly applicable, it will use a hypothetical inhibitor, herein referred to as "NIM-7," as a working example to demonstrate the experimental workflow and data analysis. The methodologies described are fundamental for characterizing the binding affinity, kinetics, and thermodynamics of protein-ligand interactions, which is a critical step in early-stage drug discovery and basic research.
The protocols and data presented are intended to serve as a template. Researchers should optimize these protocols for their specific protein of interest and small molecule. The successful application of these techniques will provide crucial insights into the molecular recognition events that govern biological processes and the mechanism of action of novel inhibitors.
Overview of Protein Binding Assays
A variety of biophysical techniques can be employed to study protein-ligand interactions. This application note will focus on three commonly used methods:
-
Surface Plasmon Resonance (SPR): A label-free technique that measures the binding of an analyte (e.g., small molecule) to a ligand (e.g., protein) immobilized on a sensor surface in real-time. It provides kinetic data, including association (k_a) and dissociation (k_d) rates, from which the equilibrium dissociation constant (K_D) can be calculated.
-
Bio-Layer Interferometry (BLI): Another label-free, real-time optical biosensing technique that measures the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference layer. It is a high-throughput method for determining kinetic parameters of biomolecular interactions.
-
Isothermal Titration Calorimetry (ITC): A solution-based technique that directly measures the heat change associated with a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Experimental Protocols
Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics and affinity of this compound for its target protein.
Materials:
-
SPR instrument (e.g., Biacore, Reichert)
-
Sensor chip (e.g., CM5, NTA)
-
Target protein
-
This compound (or other small molecule inhibitor)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+, PBS)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
-
Amine coupling kit (EDC, NHS, Ethanolamine)
Workflow:
Caption: A typical workflow for an SPR experiment.
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor surface with running buffer.
-
Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein (20-50 µg/mL in immobilization buffer) over the activated surface.
-
Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate any remaining active esters.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., 0.1 nM to 1 µM).
-
Inject each concentration of this compound over the immobilized protein surface, typically for 120-300 seconds (association phase).
-
Allow the buffer to flow over the surface to monitor the dissociation of the complex, typically for 300-600 seconds (dissociation phase).
-
Include a buffer-only injection as a blank for double referencing.
-
-
Surface Regeneration:
-
If the interaction is reversible, inject a pulse of regeneration solution to remove the bound this compound.
-
Ensure the surface is stable and the baseline returns to the initial level before the next injection.
-
-
Data Analysis:
-
Perform reference subtraction and blank subtraction.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_a, k_d, and K_D.
-
Bio-Layer Interferometry (BLI)
Objective: High-throughput screening and kinetic characterization of this compound.
Materials:
-
BLI instrument (e.g., Octet, ForteBio)
-
Biosensors (e.g., Amine Reactive (AR2G), Streptavidin (SA))
-
Target protein (biotinylated if using SA biosensors)
-
This compound
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
-
96-well or 384-well microplates
Workflow:
Caption: The sequential steps of a BLI experiment.
Procedure:
-
Plate Setup:
-
Hydrate biosensors in assay buffer for at least 10 minutes.
-
Prepare a microplate with assay buffer, target protein solution, this compound dilutions, and regeneration solution (if needed).
-
-
Baseline:
-
Establish a stable baseline by dipping the biosensors into wells containing assay buffer for 60 seconds.
-
-
Protein Loading:
-
Immobilize the target protein onto the biosensors by dipping them into the protein solution until a desired loading level is reached (typically 1-2 nm shift).
-
-
Association:
-
Move the protein-loaded biosensors into wells containing various concentrations of this compound and monitor the binding for 120-300 seconds.
-
-
Dissociation:
-
Transfer the biosensors to wells containing only assay buffer and monitor the dissociation for 300-600 seconds.
-
-
Data Analysis:
-
Align the curves to the baseline and association steps.
-
Use the instrument's software to fit the data to a 1:1 binding model to obtain k_a, k_d, and K_D.
-
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic profile of this compound binding to its target protein.
Materials:
-
ITC instrument (e.g., MicroCal, TA Instruments)
-
Target protein (highly pure and concentrated)
-
This compound
-
Dialysis buffer (e.g., PBS, HEPES)
Workflow:
Caption: The process flow for an ITC experiment.
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the target protein against the chosen assay buffer.
-
Dissolve this compound in the final dialysis buffer to minimize buffer mismatch effects.
-
Degas both protein and ligand solutions immediately before the experiment.
-
-
Titration:
-
Load the target protein (e.g., 10-50 µM) into the sample cell.
-
Load this compound (e.g., 100-500 µM, typically 10-20 times the protein concentration) into the injection syringe.
-
Perform an initial small injection (e.g., 0.5 µL) followed by a series of larger injections (e.g., 2-3 µL) at regular intervals (e.g., 150 seconds).
-
-
Data Analysis:
-
Integrate the area under each peak in the raw thermogram to determine the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine K_D, n, and ΔH. ΔS can then be calculated.
-
Data Presentation
The quantitative data obtained from the aforementioned assays should be summarized for clear comparison.
Table 1: Kinetic and Affinity Data for this compound
| Assay | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Dissociation Constant (K_D) (nM) |
| SPR | Value | Value | Value |
| BLI | Value | Value | Value |
Table 2: Thermodynamic Data for this compound
| Assay | Stoichiometry (n) | Affinity (K_D) (µM) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·deg) |
| ITC | Value | Value | Value | Value |
Note: The values in these tables are placeholders and should be replaced with experimental data.
Conclusion
This application note provides a framework of detailed protocols for characterizing the interaction of a novel inhibitor, exemplified by "this compound," with its target protein. By employing techniques such as SPR, BLI, and ITC, researchers can obtain a comprehensive understanding of the binding kinetics, affinity, and thermodynamics. The provided workflows, diagrams, and data tables serve as a guide to ensure robust and reproducible results, facilitating the advancement of drug discovery and research projects. Careful optimization of these protocols for each specific protein-ligand system is essential for generating high-quality data.
Application Note: High-Throughput Screening of NIM-7 for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of NIM-7, a novel small molecule modulator. This compound has demonstrated significant activity in key signaling pathways associated with inflammation and metabolic disorders, making it a promising candidate for further drug development. The protocols outlined herein are designed for efficient screening and characterization of this compound and its analogs in a drug discovery setting.
Introduction
This compound is a synthetic compound that has emerged as a potent modulator of critical cellular signaling pathways. Its unique multi-target profile presents an opportunity for the development of first-in-class therapeutics. This application note describes the mechanism of action of this compound and provides robust, validated protocols for its evaluation in high-throughput formats.
Mechanism of Action
This compound exerts its biological effects through a complex and coordinated mechanism of action, primarily targeting G-protein-coupled receptors (GPCRs) and downstream inflammatory signaling cascades.[1]
-
GPCR Agonism : this compound functions as an agonist for a specific class of GPCRs, initiating a conformational change that triggers intracellular signaling.[1]
-
cAMP Pathway Modulation : Upon GPCR activation, this compound stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Elevated cAMP subsequently activates Protein Kinase A (PKA), a key enzyme that phosphorylates numerous target proteins involved in metabolic regulation and cell proliferation.[1]
-
NF-κB Pathway Inhibition : A crucial anti-inflammatory action of this compound is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1] this compound prevents the translocation of the active NF-κB dimer to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[1]
Quantitative Data Summary
The following tables summarize representative data from primary and secondary screening assays performed with this compound.
Table 1: Primary High-Throughput Screening Data for this compound
| Assay Type | Target/Cell Line | Endpoint Measured | This compound Potency (IC50/EC50) |
| GPCR Binding Assay | Recombinant GPCR | Radioligand Displacement | EC50 = 125 nM |
| cAMP Accumulation Assay | CHO-K1 Cells | HTRF Signal | EC50 = 310 nM |
| NF-κB Reporter Assay | HEK293T Reporter Line | Luciferase Expression | IC50 = 450 nM |
Table 2: Secondary Assay and Selectivity Data for this compound
| Assay | Target | This compound Activity | Notes |
| PKA Kinase Assay | Purified PKA Enzyme | EC50 = 520 nM | Demonstrates downstream pathway activation. |
| Cytokine Release Assay | LPS-stimulated PBMCs | TNF-α IC50 = 680 nM | Confirms anti-inflammatory effect in primary cells. |
| Cytotoxicity Assay | HepG2 Cells | CC50 > 50 µM | Indicates a favorable preliminary safety profile. |
Experimental Protocols
Protocol 1: GPCR Binding Assay (Radioligand Displacement)
This protocol describes a competitive binding assay to determine the affinity of this compound for the target GPCR.
-
Materials :
-
Membrane preparation from cells overexpressing the target GPCR.
-
Radiolabeled ligand (e.g., [³H]-ligand).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
This compound and unlabeled competitor ligand.
-
96-well filter plates.
-
Scintillation fluid and microplate scintillation counter.
-
-
Procedure :
-
Prepare serial dilutions of this compound and the unlabeled competitor in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 25 µL of radiolabeled ligand, and 25 µL of the test compound (this compound or competitor).
-
Initiate the binding reaction by adding 100 µL of the membrane preparation.
-
Incubate for 90 minutes at room temperature with gentle agitation.
-
Terminate the assay by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Allow the filters to dry, add scintillation fluid to each well, and count using a microplate scintillation counter.
-
Calculate specific binding and determine the EC50 value for this compound.
-
Protocol 2: NF-κB Reporter Gene Assay
This protocol outlines a cell-based assay to measure the inhibitory effect of this compound on NF-κB activation.
-
Materials :
-
HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene.
-
Complete growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin).
-
NF-κB activator (e.g., TNF-α or LPS).
-
This compound serial dilutions.
-
Luciferase assay substrate (e.g., Beetle Luciferin).
-
Opaque, white 384-well microplates.
-
Luminometer.
-
-
Procedure :
-
Seed the reporter cells into 384-well plates at a density of 10,000 cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with an EC80 concentration of the NF-κB activator for 6 hours.
-
Equilibrate the plate to room temperature and add the luciferase assay substrate to each well.
-
Measure the luminescence signal using a plate-reading luminometer.
-
Normalize the data to untreated controls and calculate the IC50 value for this compound.
-
Visualizations
References
Application Note: Quantitative Analysis of NIM-76 (Nimotropin) in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
NIM-76, also known as Nimotropin, is a novel small-molecule drug under investigation for its potential therapeutic benefits in neurological disorders.[1] Its mechanism of action is multifaceted, involving the modulation of key neurotransmitter systems and exhibiting neuroprotective properties.[1] As a promising therapeutic agent, robust and reliable analytical methods are essential for its preclinical and clinical development. This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of NIM-76 in human plasma.
Mechanism of Action
NIM-76 primarily targets the cholinergic and glutamatergic systems, which are critical for cognitive function and memory.[1] It acts as an inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] This inhibition leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1] Additionally, NIM-76 functions as a partial agonist at NMDA receptors, which are pivotal for synaptic plasticity and memory consolidation.[1] The compound also demonstrates potent anti-inflammatory and antioxidant properties, contributing to its neuroprotective effects.[1]
Below is a diagram illustrating the proposed signaling pathway of NIM-76.
Caption: Proposed signaling pathway of NIM-76.
Experimental Protocol
This protocol outlines the procedure for the extraction and quantification of NIM-76 from human plasma samples using an LC-MS/MS system.
1. Materials and Reagents
-
NIM-76 reference standard
-
Internal standard (IS), e.g., a stable isotope-labeled NIM-76
-
Human plasma (K2EDTA)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
2. Sample Preparation
The experimental workflow for sample preparation is depicted below.
Caption: Experimental workflow for NIM-76 plasma sample preparation.
3. Liquid Chromatography
| Parameter | Condition |
| HPLC System | Shimadzu Nexera X2 or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.00 | 5 |
| 0.50 | 5 |
| 2.50 | 95 |
| 3.50 | 95 |
| 3.51 | 5 |
| 5.00 | 5 |
4. Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| Dwell Time | 100 ms |
| MRM Transitions | See Table 2 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| NIM-76 | [M+H]+ | Fragment 1 | TBD |
| Fragment 2 | TBD | ||
| IS | [M+H]+_iso | Fragment 1_iso | TBD |
(Note: The specific m/z values and collision energies for NIM-76 and its internal standard would need to be determined experimentally during method development.)
Data Presentation
Quantitative data should be clearly structured for easy comparison and assessment of method performance.
Table 3: Representative Calibration Curve Data for NIM-76 in Human Plasma
| Standard Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%CV) |
| 0.5 | 0.012 | 98.5 | 4.2 |
| 1.0 | 0.025 | 101.2 | 3.5 |
| 5.0 | 0.128 | 102.5 | 2.1 |
| 25.0 | 0.645 | 99.8 | 1.5 |
| 100.0 | 2.580 | 99.1 | 1.8 |
| 250.0 | 6.450 | 100.7 | 1.2 |
| 500.0 | 12.980 | 98.2 | 2.5 |
Table 4: Quality Control Sample Data for NIM-76 in Human Plasma
| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| LQC | 1.5 | 1.53 | 102.0 | 3.8 |
| MQC | 75.0 | 74.25 | 99.0 | 2.2 |
| HQC | 400.0 | 404.8 | 101.2 | 1.9 |
The described LC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of NIM-76 in human plasma. This method can be readily implemented in research and clinical laboratories to support the development of this promising therapeutic agent for neurological disorders. Further validation of this method should be performed according to regulatory guidelines.
References
Application Note: Fluorescent Labeling of NIM-7 for Cellular Imaging
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the fluorescent labeling of the hypothetical small molecule inhibitor, NIM-7, and its application in fluorescence microscopy to visualize its subcellular localization and target engagement.
Introduction
This compound is a novel, potent, and selective small molecule inhibitor of the hypothetical this compound Kinase (NK). The NK signaling pathway is implicated in cell proliferation and survival. Understanding the cellular uptake, distribution, and target engagement of this compound is crucial for its development as a therapeutic agent. Fluorescent labeling of this compound allows for direct visualization of the compound in live or fixed cells using fluorescence microscopy, providing valuable insights into its mechanism of action.
This application note details a robust methodology for conjugating a fluorescent dye to this compound and subsequent imaging in cultured cells.
Data Summary
The following table summarizes the key quantitative parameters for the fluorescent labeling and microscopy of this compound.
| Parameter | Value |
| This compound-Fluorophore Conjugate | |
| Fluorescent Dye | Alexa Fluor™ 488 NHS Ester |
| Excitation Wavelength (nm) | 495 |
| Emission Wavelength (nm) | 519 |
| Molar Ratio (Dye:this compound) for Labeling | 1.5:1 |
| Labeling Efficiency (%) | > 90% |
| Microscopy Imaging Parameters | |
| Objective Lens | 60x Oil Immersion |
| Laser Line for Excitation | 488 nm |
| Emission Filter | 500-550 nm |
| Pinhole Size (Airy Units) | 1.0 |
| Image Resolution | 1024 x 1024 pixels |
Experimental Protocols
Fluorescent Labeling of this compound
This protocol describes the conjugation of an amine-reactive fluorescent dye to this compound, assuming this compound possesses a suitable primary or secondary amine for labeling.
Materials:
-
This compound with an available amine group
-
Alexa Fluor™ 488 NHS Ester (or other suitable amine-reactive dye)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography column (e.g., Sephadex G-25)
Procedure:
-
Preparation of this compound: Dissolve this compound in anhydrous DMF to a final concentration of 10 mM.
-
Preparation of Fluorescent Dye: Dissolve the Alexa Fluor™ 488 NHS Ester in anhydrous DMF to a final concentration of 10 mM immediately before use.
-
Labeling Reaction:
-
In a microcentrifuge tube, combine 10 µL of 10 mM this compound solution with 15 µL of 10 mM Alexa Fluor™ 488 NHS Ester solution (1.5 molar excess of dye).
-
Add 1 µL of TEA to catalyze the reaction.
-
Incubate the reaction mixture for 1 hour at room temperature in the dark.
-
-
Purification of Labeled this compound:
-
Equilibrate a size-exclusion chromatography column with PBS.
-
Apply the reaction mixture to the top of the column.
-
Elute the column with PBS.
-
Collect the fractions. The first colored fraction will be the this compound-Alexa Fluor 488 conjugate. Unconjugated dye will elute later.
-
-
Characterization:
-
Confirm the successful conjugation and determine the concentration of the labeled this compound using UV-Vis spectrophotometry by measuring the absorbance at the dye's maximum absorbance wavelength and at a wavelength corresponding to this compound.
-
Cell Culture and Treatment
Materials:
-
Human cancer cell line expressing this compound Kinase (e.g., HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Glass-bottom imaging dishes
-
This compound-Alexa Fluor 488 conjugate
Procedure:
-
Cell Seeding: Seed HeLa cells onto glass-bottom imaging dishes at a density of 5 x 10^4 cells/well.
-
Cell Culture: Culture the cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Allow cells to adhere and grow for 24 hours.
-
Cell Treatment:
-
Prepare a working solution of this compound-Alexa Fluor 488 in pre-warmed complete cell culture medium at the desired final concentration (e.g., 100 nM).
-
Remove the old medium from the cells and replace it with the medium containing the fluorescently labeled this compound.
-
Incubate the cells for the desired time (e.g., 1, 4, or 24 hours) at 37°C.
-
Fluorescence Microscopy
Procedure:
-
Sample Preparation:
-
After incubation, gently wash the cells twice with pre-warmed PBS to remove any unbound this compound-Alexa Fluor 488.
-
Add fresh, pre-warmed PBS or live-cell imaging solution to the dish.
-
-
Imaging:
-
Place the imaging dish on the stage of a confocal laser scanning microscope.
-
Use a 60x oil immersion objective to locate the cells.
-
Excite the this compound-Alexa Fluor 488 with a 488 nm laser.
-
Collect the emitted fluorescence using a 500-550 nm bandpass filter.
-
Acquire images with a resolution of 1024 x 1024 pixels.
-
If desired, co-stain with nuclear (e.g., DAPI) or other organelle-specific dyes to determine subcellular localization. DAPI can be excited with a 405 nm laser and its emission collected between 420-480 nm.
-
Visualizations
Experimental Workflow
Caption: Workflow for fluorescent labeling and cellular imaging of this compound.
Hypothetical this compound Signaling Pathway
Caption: Hypothetical signaling pathway of this compound Kinase and its inhibition by this compound.
Troubleshooting & Optimization
How to prevent NIM-7 degradation in solution
Introduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of NIM-7 in solution. The following information is based on established principles of small molecule stability and degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in solution?
A1: The degradation of small molecule compounds like this compound in solution is primarily influenced by chemical and physical factors. The most common chemical degradation pathways are hydrolysis, oxidation, and photolysis.[1][2] Physical factors include temperature, light exposure, and the pH of the solution.[2][3]
Q2: What are the optimal storage conditions for this compound solutions?
A2: To ensure the stability of this compound, it is recommended to store solutions at low temperatures, protected from light, and in airtight containers to prevent oxidation and exposure to carbon dioxide.[1] For long-term storage, temperatures of -20°C to -80°C are advisable.[4] The specific storage conditions can also depend on the solvent used.
Q3: How does pH affect the stability of this compound?
A3: The pH of a solution can significantly impact the stability of this compound, particularly its susceptibility to hydrolysis. For many compounds, degradation is accelerated in both acidic and basic conditions.[2][5] It is crucial to determine the pH at which this compound exhibits maximum stability, which is often in the near-neutral range.[5]
Q4: Is this compound sensitive to light?
A4: Yes, this compound is photosensitive. Exposure to light, especially UV light, can lead to photolytic degradation.[2] Therefore, all experiments involving this compound should be conducted under subdued light, and solutions should be stored in amber vials or containers wrapped in aluminum foil to minimize light exposure.
Q5: What are the visual signs of this compound degradation?
A5: Visual indicators of this compound degradation can include a change in the color or clarity of the solution, or the formation of precipitates.[3] However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming the stability of this compound.
Troubleshooting Guide
Q: My this compound solution has turned a faint yellow. What does this mean and what should I do?
A: A color change often indicates chemical degradation. This could be due to oxidation or the formation of degradation products that absorb light differently than the parent compound.
-
Immediate Action: Do not use the discolored solution for your experiments as the presence of degradants could lead to erroneous or misleading results.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the solution was stored protected from light and at the recommended temperature. Check if the container was properly sealed.
-
Analytical Confirmation: Analyze the solution using a suitable analytical technique like HPLC or LC-MS to identify and quantify the degradation products.[6][7]
-
Prepare Fresh Solution: Prepare a fresh solution of this compound, strictly adhering to the recommended handling and storage procedures.
-
Q: I'm observing unexpected peaks in my HPLC analysis of a this compound sample. Could this be degradation?
A: Yes, the appearance of new peaks in an HPLC chromatogram is a strong indication of degradation. These new peaks represent degradation products that have different retention times from the parent this compound molecule.
-
Troubleshooting Steps:
-
Compare with a Standard: Run a freshly prepared, pure standard of this compound to confirm the retention time of the intact compound.
-
Forced Degradation Study: To tentatively identify the degradation products, you can perform a forced degradation study by intentionally exposing this compound to stress conditions (acid, base, peroxide, heat, light).[2] This can help in understanding the degradation profile.
-
Optimize Solvent and pH: The mobile phase composition and pH can influence the stability of this compound during the HPLC run itself. Ensure your analytical method is optimized for stability.
-
Q: My in vitro assay results using this compound are showing high variability. Could compound degradation be the cause?
A: Absolutely. Inconsistent results are a common consequence of using a degraded compound. The loss of active this compound and the potential biological activity of its degradants can lead to unreliable data.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high variability in assay results.
Data and Protocols
Quantitative Data Summary
The stability of this compound is highly dependent on environmental conditions. The following tables provide illustrative data on how pH and temperature can affect its degradation rate in an aqueous solution.
Table 1: Effect of pH on this compound Degradation Rate at 25°C
| pH | Half-life (t½) in hours | Degradation Rate Constant (k) in h⁻¹ |
| 3.0 | 4.5 | 0.154 |
| 5.0 | 25.0 | 0.028 |
| 7.0 | 70.0 | 0.010 |
| 9.0 | 10.2 | 0.068 |
Table 2: Effect of Temperature on this compound Stability at pH 7.0
| Temperature | % this compound Remaining after 24 hours |
| 4°C | 98.5% |
| 25°C | 88.0% |
| 40°C | 65.0% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify the potential degradation pathways of this compound under various stress conditions.[2]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the stock solution in a 60°C oven for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2]
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC-UV or LC-MS to observe the formation of degradation products.
Protocol 2: HPLC Method for Stability Analysis of this compound
This method can be used to separate and quantify this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (or the λmax of this compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Common degradation pathways for a small molecule like this compound.
Caption: Experimental workflow to determine optimal this compound stability conditions.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. q1scientific.com [q1scientific.com]
- 5. Degradation kinetics and mechanism of N6-[(dimethylamino)methylene]mitomycin C in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Understanding Off-Target Effects of Kinase Inhibitors in K562 Cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the off-target effects of the kinase inhibitor Dasatinib in the K562 chronic myeloid leukemia cell line. Dasatinib is a potent inhibitor of the BCR-ABL fusion protein, the primary oncogenic driver in K562 cells. However, it also interacts with a range of other kinases, which can lead to unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Dasatinib in K562 cells?
A1: Dasatinib is a multi-targeted kinase inhibitor. Its primary on-target effect in K562 cells is the potent inhibition of the BCR-ABL tyrosine kinase.[1][2] This blocks downstream signaling pathways responsible for cell proliferation and survival, leading to cell cycle arrest and apoptosis in these BCR-ABL dependent cells.[1]
Q2: Beyond BCR-ABL, what are the known major off-targets of Dasatinib?
A2: Dasatinib is known to have significant affinity for several other kinases.[3] The most prominent off-targets include the SRC family kinases (SFKs) such as LYN and SRC itself, c-KIT, platelet-derived growth factor receptor (PDGFR), and Ephrin receptors.[4][5] Its broad activity is due to its ability to bind to the active conformation of kinase domains.[5]
Q3: How can I be sure that the observed phenotype in my experiment is due to off-target effects?
A3: Distinguishing on-target from off-target effects can be challenging. A common strategy is to use a secondary inhibitor with a different off-target profile but the same primary target. If the phenotype persists with the secondary inhibitor, it is more likely to be an on-target effect. Additionally, performing dose-response experiments is crucial, as off-target effects may only appear at higher concentrations.[1] Another approach is to perform rescue experiments by overexpressing a downstream effector of the on-target pathway.
Q4: Can Dasatinib's off-target effects influence bone metabolism in in-vivo studies using K562 xenografts?
A4: Yes, Dasatinib has been observed to impact bone homeostasis.[4] It can affect the balance between osteoblast and osteoclast activity, potentially by inhibiting SRC and other kinases involved in bone remodeling. This can lead to changes in trabecular bone area in animal models.[4]
Troubleshooting Guide
Q: I'm observing G1 cell cycle arrest in my K562 cells at a Dasatinib concentration that is higher than what is reported for BCR-ABL inhibition. What could be the cause?
A: While BCR-ABL inhibition is the primary mechanism, off-target effects at higher concentrations can contribute to cell cycle arrest. Inhibition of other kinases involved in cell cycle progression, such as SFKs, can enhance this effect.[1] It has been noted that cell lines showing growth inhibition at concentrations around 10-6 M demonstrate G1 arrest, which correlates with the accumulation of p21 and p27 proteins.[1]
Q: My K562 cells are showing resistance to Dasatinib, but sequencing of the BCR-ABL kinase domain shows no new mutations. What are other possible resistance mechanisms?
A: Resistance to Dasatinib in the absence of BCR-ABL mutations can occur through several mechanisms. One possibility is the overexpression of efflux pumps like ABCG2 (Breast Cancer Resistance Protein), which can reduce the intracellular concentration of Dasatinib.[6] Another potential mechanism is the activation of alternative signaling pathways that bypass the need for BCR-ABL signaling. Some studies have also reported reduced BCR/ABL protein levels in Dasatinib-resistant cell lines.[7]
Q: I see a transient activation of the ERK pathway shortly after Dasatinib treatment in my K562 cells, which is counterintuitive. Why might this happen?
A: Paradoxical pathway activation can be an unexpected off-target effect of kinase inhibitors. In some cell lines, Dasatinib has been observed to cause a transient activation of the ERK pathway.[8] This may be due to the inhibitor inducing a conformational change in a kinase or scaffolding protein, leading to temporary pathway activation before the inhibitory effects take over.[8]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of Dasatinib against its primary target and key off-targets.
Table 1: Dasatinib IC50 Values for On-Target and Key Off-Target Kinases
| Target Kinase | IC50 (nM) | Cell Line / Assay Type | Reference |
| BCR-ABL | 0.2 - 1.1 | In vitro kinase assay | [1] |
| SRC Family Kinases | ~1.0 | Cellular phosphorylation assay | [1] |
| c-Kit (D816V) | 5.0 | Mo7e cellular growth assay | [1] |
| Mutant Flt3 | ~1000 | Cellular phosphorylation assay | [1] |
Table 2: Dasatinib Growth Inhibition (GI50) in K562 and Resistant Cell Lines
| Cell Line | GI50 (nM) | Notes | Reference |
| K562 | 7 - 11 | Parental, Dasatinib-sensitive | [6] |
| K562-DOX | 100 | ABCB1 (MDR1) overexpressing, resistant | [6] |
| K562-ABCG2 | 25 | ABCG2 overexpressing, resistant | [6] |
| K562 BMS-R | >1000 | Dasatinib-resistant, no BCR-ABL mutation | [7] |
Experimental Protocols
Protocol 1: K562 Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS.
-
Drug Treatment: Prepare serial dilutions of Dasatinib in culture medium. Add 100 µL of the Dasatinib dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 150 µL of MTT solvent (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Protocol 2: Western Blot for Phospho-SRC Inhibition
-
Cell Treatment: Culture K562 cells and treat with escalating doses of Dasatinib for 60 minutes.
-
Cell Lysis: Harvest the cells by centrifugation and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-SRC (Tyr416) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total SRC and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
References
- 1. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Dasatinib induces DNA damage and activates DNA repair pathways leading to senescence in non-small cell lung cancer cell lines with kinase-inactivating BRAF mutations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Drug Resistance in Cancer Cells
A Note on "NIM-7": Our internal search and a broad review of public scientific databases did not identify a registered or widely studied cancer therapeutic designated as "this compound." The following guide is structured to address your request for a technical support resource on overcoming drug resistance. To provide scientifically accurate and actionable information, we will use a well-characterized class of drugs, MEK inhibitors (e.g., Trametinib, Selumetinib) , as a representative example. The principles and experimental approaches described here are broadly applicable to the study of resistance to various targeted therapies.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, previously sensitive to our MEK inhibitor, is now showing increased viability at the same drug concentration. What is the likely cause?
A1: This is a classic sign of acquired resistance. The most common causes include:
-
Secondary Mutations: The target protein (MEK1/2) may have acquired a mutation that prevents the drug from binding effectively.
-
Bypass Tract Activation: Cancer cells can activate alternative signaling pathways to circumvent the MEK blockade. A common example is the activation of the PI3K/AKT pathway, which can promote cell survival independently of the MAPK pathway.
-
Upregulation of the Target or Downstream Effectors: Cells might increase the expression of MEK or its downstream targets like ERK, requiring a higher drug concentration to achieve the same inhibitory effect.
Q2: How can I begin to investigate the mechanism of resistance in my cell line?
A2: A logical first step is to perform a phosphoproteomic screen or a targeted Western blot analysis to check the activation status of key signaling pathways. We recommend probing for phosphorylated levels of ERK (p-ERK), AKT (p-AKT), and S6 (p-S6) to quickly assess the activity of the MAPK and PI3K/AKT pathways. A sustained or reactivated p-ERK signal despite drug treatment, or a strong p-AKT signal, would point towards specific resistance mechanisms.
Q3: What are the recommended initial steps for designing a combination therapy to overcome resistance?
A3: Once a bypass pathway is identified, the most direct strategy is to co-administer an inhibitor for a key node in that pathway. For example, if you observe AKT activation, combining the MEK inhibitor with a PI3K or an AKT inhibitor is a rational approach. It is crucial to first establish a synergy matrix by testing various concentrations of both drugs to identify synergistic, additive, or antagonistic interactions.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent IC50 Values for the MEK Inhibitor | Cell passage number is too high, leading to genetic drift. Inconsistent cell seeding density. | Use cells within a consistent, low passage number range (e.g., passages 5-15). Ensure precise cell counting and seeding for all experiments. |
| Western Blot shows no decrease in p-ERK after treatment | Drug is inactive or degraded. Sub-optimal drug concentration. Resistance has developed. | Verify drug activity with a fresh batch. Perform a dose-response curve to ensure the concentration is sufficient to inhibit the target in sensitive cells. See FAQ A2 for investigating resistance. |
| High background in cell viability assays (e.g., CellTiter-Glo®) | Reagent not equilibrated to room temperature. Incomplete cell lysis. | Allow reagents to equilibrate to room temperature for at least 30 minutes before use. Ensure adequate mixing and incubation time as per the manufacturer's protocol. |
| Combination therapy shows antagonism instead of synergy | Negative feedback loops or unexpected pathway crosstalk. Off-target effects of one or both inhibitors. | Re-evaluate the underlying mechanism. Consider performing a broader kinase inhibitor screen to identify non-obvious synergistic partners. |
Quantitative Data Summary
The following tables summarize typical quantitative data observed when comparing MEK inhibitor-sensitive and resistant cancer cell lines.
Table 1: Drug Sensitivity (IC50) Comparison IC50 values represent the drug concentration required to inhibit cell growth by 50%.
| Cell Line | Drug | IC50 (Sensitive) | IC50 (Resistant) | Fold Change |
| KRAS-mutant Colon Cancer Line | MEK Inhibitor (Trametinib) | 10 nM | 500 nM | 50x |
| BRAF-mutant Melanoma Line | MEK Inhibitor (Selumetinib) | 25 nM | 1.2 µM | 48x |
Table 2: Protein Expression & Activation Levels (Relative Densitometry from Western Blot)
| Protein | Cell Line Status | Basal Level | Level after MEK Inhibitor Treatment |
| p-ERK | Sensitive | 1.0 | 0.1 |
| Resistant | 1.2 | 0.9 | |
| p-AKT | Sensitive | 1.0 | 1.1 |
| Resistant (PI3K Bypass) | 1.8 | 3.5 |
Key Experimental Protocols
Protocol 1: Determining IC50 using a Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a 2x concentration serial dilution of the MEK inhibitor in growth medium. A typical range would be from 20 µM down to 10 pM.
-
Treatment: Add 100 µL of the 2x drug dilutions to the corresponding wells, resulting in a 1x final concentration. Include wells with vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Lysis and Luminescence Reading: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well. Mix on an orbital shaker for 2 minutes to induce lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as a dose-response curve in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value using a non-linear regression model.
Protocol 2: Western Blot for Pathway Activation
-
Cell Treatment & Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the MEK inhibitor at the desired concentration (e.g., 10x IC50 of sensitive cells) for a specified time (e.g., 2, 6, or 24 hours). Wash cells with ice-cold PBS and lyse with 100-200 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-Actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize phosphoprotein levels to total protein levels, and then normalize all samples to the loading control (e.g., Actin).
Visualizations: Pathways and Workflows
NIM-7 experimental variability and reproducibility issues
NIM-7 Technical Support Center
Welcome to the this compound Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to experimental variability and reproducibility when working with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 values for this compound across different cancer cell lines. What could be the cause?
A1: This is a known phenomenon with this compound and can be attributed to several factors. Firstly, the mechanism of action of this compound is highly dependent on the genetic background of the cell line, particularly the status of the KRAS and p53 genes. Secondly, variations in experimental conditions such as cell density, serum concentration in the media, and passage number can significantly impact cellular response to this compound. We recommend a standardized experimental protocol across all cell lines to minimize this variability.
Q2: Our lab is struggling with the solubility of this compound. What is the recommended procedure for preparing stock solutions?
A2: this compound has low aqueous solubility. For optimal results, we recommend preparing a 10 mM stock solution in 100% DMSO. Aliquot the stock solution into single-use vials and store at -80°C to avoid repeated freeze-thaw cycles, which can lead to compound precipitation. When preparing working concentrations, dilute the DMSO stock in pre-warmed cell culture media and vortex thoroughly. The final DMSO concentration in your assay should not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q3: We have noticed a decrease in the potency of this compound over time. How should we handle and store the compound?
A3: this compound is sensitive to light and air oxidation. To ensure stability, the solid compound should be stored at -20°C under desiccation and protected from light. As mentioned, stock solutions in DMSO should be stored at -80°C. We recommend using freshly prepared dilutions for all experiments to ensure consistent potency.
Troubleshooting Guides
Issue 1: Inconsistent Results in Western Blot Analysis of Downstream Targets
-
Problem: Variable phosphorylation status of the downstream target ERK1/2 after this compound treatment.
-
Potential Causes & Solutions:
-
Sub-optimal Treatment Time: The kinetics of ERK1/2 phosphorylation post-NIM-7 treatment can be transient. We recommend performing a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to identify the optimal time point for observing maximal inhibition.
-
Cell Synchronization: Cell cycle state can influence signaling pathway activity. Consider synchronizing cells by serum starvation prior to this compound treatment to achieve a more uniform response.
-
Reagent Quality: Ensure the quality and specificity of your primary and secondary antibodies. Use appropriate positive and negative controls to validate your western blot results.
-
Issue 2: High Well-to-Well Variability in Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
-
Problem: Significant standard deviations between technical replicates within the same experiment.
-
Potential Causes & Solutions:
-
Uneven Cell Seeding: Ensure a single-cell suspension and proper mixing before seeding to avoid clumping and uneven cell distribution.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. Avoid using the outermost wells for experimental samples or ensure proper humidification of the incubator.
-
Incomplete Compound Mixing: When adding this compound to the wells, ensure thorough but gentle mixing to achieve a uniform concentration without disturbing the cell monolayer.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Status | p53 Status | Mean IC50 (nM) ± SD |
| A549 | Lung | Mutant | Wild-Type | 50 ± 15 |
| HCT116 | Colon | Mutant | Wild-Type | 75 ± 20 |
| MCF7 | Breast | Wild-Type | Wild-Type | 500 ± 50 |
| MDA-MB-231 | Breast | Wild-Type | Mutant | 450 ± 60 |
| Panc-1 | Pancreatic | Mutant | Mutant | 120 ± 30 |
Table 2: Effect of Serum Concentration on this compound Potency in A549 Cells
| Fetal Bovine Serum (FBS) % | Mean IC50 (nM) ± SD |
| 10% | 50 ± 15 |
| 5% | 35 ± 10 |
| 2% | 20 ± 8 |
| 0.5% | 10 ± 5 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: Hypothetical signaling pathway for this compound, an inhibitor of MEK within the MAPK/ERK cascade.
Adjusting NIM-7 incubation time for optimal effect
Disclaimer: The following content is based on a hypothetical substance, "NIM-7," as extensive searches did not yield information on a real-world compound with this designation. The information provided is a template and should be adapted with real experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound and what is the expected outcome?
A1: For initial experiments, we recommend a starting incubation time of 24 hours. At this time point, you should expect to see a significant modulation of the targeted pathway activity, typically a 50% reduction in the phosphorylation of protein "Target-X". Longer incubation times may lead to off-target effects or cellular stress.
Q2: My cells are showing signs of toxicity (e.g., poor morphology, detachment) after this compound treatment. What should I do?
A2: Cell toxicity can be a concern with prolonged exposure or high concentrations of this compound. We recommend performing a dose-response and time-course experiment to determine the optimal non-toxic concentration and incubation time for your specific cell line. Consider reducing the incubation time to 12 or 18 hours and/or lowering the concentration of this compound.
Q3: I am not observing the expected effect on my target protein after the recommended 24-hour incubation. What are the possible reasons and troubleshooting steps?
A3: Several factors could contribute to a lack of effect. First, verify the activity of your this compound stock. Second, ensure your cell line expresses the target protein at a detectable level. You can also try increasing the incubation time in a stepwise manner (e.g., 36 and 48 hours), while closely monitoring for any signs of cytotoxicity. It is also possible that the downstream signaling pathway has compensatory mechanisms that are activated upon prolonged inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High Cell Death/Toxicity | Incubation time is too long. | Reduce incubation time to 12 or 18 hours. Perform a time-course experiment to identify the optimal window. |
| Concentration of this compound is too high. | Perform a dose-response experiment to find the IC50 and use a concentration at or below that value. | |
| Cell line is particularly sensitive. | Use a less sensitive cell line if possible, or further optimize the concentration and incubation time. | |
| No or Low Efficacy | Incubation time is too short. | Increase incubation time to 36 or 48 hours, monitoring for toxicity. |
| This compound has degraded. | Use a fresh stock of this compound and store it properly as per the manufacturer's instructions. | |
| Low target expression in the cell line. | Confirm target protein expression via Western Blot or qPCR. Choose a different cell line if necessary. | |
| Inconsistent Results | Variability in cell confluence. | Ensure a consistent cell seeding density and confluence at the start of each experiment. |
| Inconsistent incubation times. | Use a precise timer and standardize the incubation period across all experiments. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
-
Cell Seeding: Plate your cells at a consistent density in a multi-well plate and allow them to adhere and reach 70-80% confluency.
-
This compound Treatment: Treat the cells with a predetermined, non-toxic concentration of this compound.
-
Time Points: Harvest cell lysates at various time points (e.g., 6, 12, 24, 36, and 48 hours) post-treatment.
-
Analysis: Analyze the lysates via Western Blot to determine the level of phosphorylation of "Target-X" at each time point.
-
Optimal Time: The optimal incubation time is the shortest duration that yields the desired level of target inhibition without significant signs of cytotoxicity.
Protocol 2: Dose-Response Experiment
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Serial Dilutions: Prepare a series of dilutions of this compound.
-
Treatment: Treat the cells with the different concentrations of this compound for a fixed, optimal incubation time (determined from Protocol 1).
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the percentage of viable cells at each concentration.
-
IC50 Calculation: Plot the cell viability against the this compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visual Guides
Caption: Workflow for optimizing this compound incubation time.
Caption: Hypothetical this compound signaling pathway.
Technical Support Center: NIM-7 Experiment Troubleshooting
Disclaimer: The term "NIM-7 experiment" does not correspond to a standardized, publicly documented scientific protocol. The following troubleshooting guide is a generalized framework designed for researchers, scientists, and drug development professionals. It is based on a hypothetical "this compound Assay," an experimental model developed to provide a practical and illustrative technical support resource. The principles and methodologies outlined here can be adapted to various experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the this compound Assay?
The this compound Assay is a cell-based fluorescent assay designed to quantify the inhibition of the hypothetical this compound signaling pathway, which is implicated in oncogenesis. It is primarily used in early-stage drug discovery to screen for potential therapeutic compounds that target this pathway.
Q2: What are the critical controls for the this compound Assay?
To ensure data integrity, every this compound assay plate must include the following controls:
-
Negative Control (Vehicle Control): Cells treated with the vehicle (e.g., DMSO) used to dissolve the test compounds. This represents 0% inhibition.
-
Positive Control: Cells treated with a known inhibitor of the this compound pathway. This represents 100% inhibition.
-
Untreated Control: Cells that have not been treated with any compound or vehicle. This control helps to monitor the baseline health and response of the cells.
Troubleshooting Guide
Issue 1: High Variability in Fluorescence Readings
Q: My fluorescence readings between replicate wells are highly inconsistent. What should I check?
A: High variability can stem from several sources, from cell handling to reader settings. Refer to the table below for potential causes and solutions.
Table 1: Troubleshooting High Variability in Fluorescence Readings
| Potential Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette for seeding and verify its calibration. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. If not possible, fill the outer wells with sterile phosphate-buffered saline (PBS) to create a humidity barrier. |
| Incomplete Reagent Mixing | After adding reagents, ensure proper mixing by gently tapping the plate or using an orbital shaker for a short duration, avoiding splashing. |
| Incorrect Plate Reader Settings | Verify that the excitation and emission wavelengths are correctly set for your fluorophore. Ensure the Z-height setting for the reader is optimized for your plate type. |
| Cell Clumping | Ensure a single-cell suspension is achieved after trypsinization by gently pipetting up and down. Visually inspect cells under a microscope before plating. |
Issue 2: Positive Control Not Showing Inhibition
Q: My positive control is not showing the expected level of inhibition. What could be the problem?
A: Failure of the positive control is a critical issue that invalidates the assay results. The workflow diagram below can help diagnose the point of failure.
Workflow for Investigating Positive Control Failure
Technical Support Center: Optimizing Signal-to-Noise Ratio with NIM-7 Fluorescent Probe
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the NIM-7 fluorescent probe. The focus is on addressing specific issues that may arise during experiments, with a primary goal of minimizing background fluorescence and maximizing the signal-to-noise ratio for clear and accurate imaging of lipid droplets and lysosomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a naphthalimide-based fluorescent probe designed for simultaneous dual-color tracking of lipid droplets and lysosomes in live cells. It is a valuable tool for studying the dynamics and interactions of these organelles.
Q2: I am experiencing high background fluorescence in my imaging experiments with this compound. Is this compound supposed to reduce background?
This is a common misconception. This compound is itself a fluorescent dye and does not reduce background fluorescence. High background can originate from various sources, including unbound probe, cellular autofluorescence, and components in the imaging medium. This guide provides detailed troubleshooting steps to help you minimize these issues and enhance your signal-to-noise ratio.
Q3: What are the optimal excitation and emission wavelengths for this compound?
The spectral properties of this compound can vary slightly with the solvent polarity. However, a general guideline for excitation is around 450 nm. For emission, this compound exhibits dual-color fluorescence, with one peak for lipid droplets and another for lysosomes. It is recommended to consult the specific literature for the precise emission maxima in your experimental system.
Q4: Can this compound be used in fixed cells?
This compound is primarily designed for live-cell imaging to study dynamic processes. While it may be possible to use it in fixed cells, its performance and localization might differ. It is advisable to validate any fixation protocol carefully.
Troubleshooting Guide
High background fluorescence can obscure the specific signal from this compound, leading to poor image quality and difficulty in data interpretation. The following sections provide a systematic approach to troubleshooting common issues.
Problem 1: High Background Fluorescence Across the Entire Field of View
This issue is often related to the probe concentration, incubation time, or washing steps.
| Potential Cause | Recommended Solution |
| Excessive this compound Concentration | Titrate the this compound concentration to find the optimal balance between signal intensity and background. Start with a lower concentration and incrementally increase it. |
| Incubation Time Too Long | Reduce the incubation time. Shorter incubation can minimize non-specific binding and probe accumulation in cellular compartments other than the target organelles. |
| Inadequate Washing | Increase the number and/or duration of wash steps after probe incubation to effectively remove unbound this compound. Use a pre-warmed, phenol red-free imaging medium or a suitable buffer for washing. |
| Media Components | Image cells in a phenol red-free medium or a specialized live-cell imaging buffer to reduce background fluorescence from the media itself.[1] |
Problem 2: High Autofluorescence from the Cells
Cellular autofluorescence is the natural emission of light by biological structures and can interfere with the this compound signal.
| Potential Cause | Recommended Solution |
| Endogenous Fluorophores | Acquire an unstained control image using the same imaging settings to determine the level of autofluorescence. This can be computationally subtracted from the this compound image. |
| Cell Culture Medium | Some components in cell culture media, like riboflavin, can be autofluorescent. Switch to a low-fluorescence imaging medium for the duration of the experiment.[1] |
| Fixation-Induced Autofluorescence (if applicable) | If using fixed cells, some fixatives can increase autofluorescence. Consider using a different fixation method or including a quenching step (e.g., with sodium borohydride) in your protocol. |
Problem 3: Weak this compound Signal
A weak signal can be as problematic as high background, leading to a poor signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Titrate the this compound concentration upwards. Ensure the probe is not expired and has been stored correctly. |
| Incorrect Excitation/Emission Filters | Verify that the filter sets on your microscope are appropriate for the excitation and dual-emission spectra of this compound. |
| Photobleaching | Minimize the exposure time and excitation light intensity. Use an anti-fade reagent if compatible with your live-cell experiment. Acquire images efficiently to reduce the total light exposure. |
| Low Target Organelle Content | Ensure your cell model and experimental conditions are appropriate for visualizing lipid droplets and lysosomes. Positive controls can be helpful. |
Experimental Protocols
A detailed, step-by-step protocol is crucial for reproducible results. The following is a generalized protocol for staining live cells with this compound. Optimization may be required for specific cell types and experimental conditions.
Live-Cell Staining with this compound
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Allow cells to adhere and reach the desired confluency.
-
-
Probe Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentration in a pre-warmed, serum-free, and phenol red-free cell culture medium.
-
-
Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound staining solution to the cells.
-
Incubate the cells for the optimized time (e.g., 15-30 minutes) at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells 2-3 times with a pre-warmed, phenol red-free imaging medium or buffer to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed, phenol red-free imaging medium to the cells.
-
Proceed with live-cell imaging on a fluorescence microscope equipped with appropriate filter sets for this compound.
-
Visualizations
Troubleshooting Workflow for High Background Fluorescence
This diagram outlines a logical workflow for diagnosing and resolving high background fluorescence when using the this compound probe.
References
Validation & Comparative
Validating the Cellular Target of a Novel Compound: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification of a specific cellular target is a critical step in the development of a novel therapeutic agent. Validating this target engagement within a cellular context provides crucial evidence of the compound's mechanism of action and is a key milestone in any drug discovery pipeline. This guide provides a comparative overview of four widely used experimental approaches for validating the cellular target of a novel compound, referred to here as "NIM-7". Each section details the experimental protocol, presents representative data in a tabular format, and includes a visual workflow diagram.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess the direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target, the resulting complex is often more resistant to thermal denaturation.
Experimental Protocol
-
Cell Culture and Treatment: Culture the cells of interest to a suitable confluency. Treat the cells with either the test compound (e.g., this compound) at various concentrations or a vehicle control (e.g., DMSO). Incubate for a specific period to allow for compound uptake and target engagement.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes) using a thermal cycler. A typical temperature gradient would be from 37°C to 67°C.
-
Cell Lysis: After heating, lyse the cells to release the proteins. This can be achieved by freeze-thaw cycles or by using specific lysis buffers.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the denatured, aggregated proteins. The supernatant contains the soluble, non-denatured proteins.
-
Protein Quantification and Analysis: Collect the supernatant and quantify the amount of the soluble target protein. This is typically done by Western blotting, using an antibody specific to the target protein. Alternatively, for a proteome-wide analysis, the samples can be analyzed by mass spectrometry (MS-CETSA).[1][2][3]
Data Presentation
The results of a CETSA experiment are often presented as a melting curve, showing the amount of soluble target protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement. Isothermal dose-response (ITDR) curves can also be generated by heating the cells at a single, fixed temperature while varying the compound concentration.
Table 1: Representative CETSA Data for this compound Targeting Protein X
| Temperature (°C) | % Soluble Protein X (Vehicle) | % Soluble Protein X (10 µM this compound) |
| 37 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 80 | 92 |
| 55 | 50 | 85 |
| 60 | 20 | 65 |
| 65 | 5 | 30 |
Experimental Workflow
Photoaffinity Labeling (PAL)
Photoaffinity labeling (PAL) is a chemical biology technique used to covalently link a small molecule to its interacting protein target upon photoactivation. This method allows for the identification of direct binding partners.[4][5][6] A photo-reactive moiety (e.g., a diazirine or benzophenone) is incorporated into the structure of the compound of interest.[7][8][9]
Experimental Protocol
-
Synthesis of Photoaffinity Probe: Synthesize a photoaffinity probe of the test compound (e.g., this compound-PAL) by incorporating a photoreactive group and a reporter tag (e.g., biotin or an alkyne for click chemistry).[4][8]
-
Cell Treatment and Crosslinking: Treat live cells or cell lysates with the this compound-PAL probe. To demonstrate specificity, a parallel experiment can be performed where cells are co-incubated with an excess of the unmodified this compound to compete for binding.
-
UV Irradiation: Expose the samples to UV light of a specific wavelength to activate the photoreactive group, leading to the formation of a covalent bond between the probe and its binding partners.[4][5]
-
Cell Lysis and Enrichment: Lyse the cells and enrich the probe-labeled proteins. If a biotin tag was used, this can be done using streptavidin-coated beads. If an alkyne tag was used, perform a click reaction with an azide-biotin reporter tag, followed by enrichment.
-
Protein Identification: Elute the enriched proteins from the beads and identify them using mass spectrometry.
Data Presentation
The primary data from a PAL experiment is a list of proteins identified by mass spectrometry. The specificity of the interaction is assessed by comparing the abundance of identified proteins in the presence and absence of a competitor compound.
Table 2: Representative Photoaffinity Labeling Data for this compound
| Protein ID | Peptide-Spectrum Matches (PSMs) (this compound-PAL) | PSMs (this compound-PAL + 100x this compound) | Fold Change |
| P12345 (Target Protein) | 150 | 12 | 12.5 |
| Q67890 (Non-specific Binder 1) | 25 | 22 | 1.1 |
| R24680 (Non-specific Binder 2) | 18 | 15 | 1.2 |
Experimental Workflow
Kinome Profiling
If the novel compound is hypothesized to be a kinase inhibitor, kinome profiling can be a powerful method to validate its target and assess its selectivity across the kinome. This technique typically involves using arrays of kinase-specific antibodies or peptide substrates to measure the activity of a large number of kinases simultaneously.[10][11][12]
Experimental Protocol
-
Cell Culture and Treatment: Culture cells and treat them with the test compound (e.g., this compound) or a vehicle control.
-
Cell Lysis: Lyse the cells under conditions that preserve the phosphorylation state of proteins.
-
Kinase Activity Assay:
-
Antibody Arrays: Incubate the cell lysates with a membrane or glass slide spotted with antibodies that capture specific kinases. The activity of the captured kinases is then assessed by detecting the phosphorylation of a generic substrate or by using phospho-specific antibodies.[13][14]
-
Peptide Substrate Arrays: Incubate the lysates with an array of known kinase peptide substrates in the presence of ATP. The level of phosphorylation of each peptide is then measured, often using fluorescently labeled anti-phospho antibodies.[10][11]
-
-
Data Acquisition and Analysis: Scan the array to quantify the signal at each spot. Compare the signal intensities between the this compound-treated and vehicle-treated samples to identify kinases whose activity is inhibited by the compound.
Data Presentation
The results are typically presented as a heatmap or a table showing the percentage of inhibition for each kinase in the panel. This allows for a clear visualization of the compound's selectivity profile.
Table 3: Representative Kinome Profiling Data for this compound
| Kinase | % Inhibition (1 µM this compound) |
| Target Kinase A | 95 |
| Kinase B | 15 |
| Kinase C | 5 |
| Kinase D | 88 |
| Kinase E | 2 |
Experimental Workflow
Competitive Binding Assays
Competitive binding assays are used to determine the affinity of a test compound for a target protein by measuring its ability to compete with a known, labeled ligand for the same binding site. This is a valuable method for confirming a direct interaction and quantifying the binding affinity.
Experimental Protocol
-
Assay Setup: Prepare a series of reactions containing the purified target protein, a constant concentration of a labeled ligand (e.g., a fluorescent or radiolabeled version of a known binder), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Allow the reactions to reach binding equilibrium.
-
Detection of Bound Ligand: Measure the amount of labeled ligand that is bound to the target protein. The method of detection will depend on the label used (e.g., fluorescence polarization, scintillation counting).
-
Data Analysis: Plot the amount of bound labeled ligand as a function of the this compound concentration. Fit the data to a suitable binding model to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the labeled ligand binding. The Ki (inhibition constant) can then be calculated from the IC50 value.[15]
Data Presentation
The data is typically presented as a dose-response curve, and the key quantitative metric is the IC50 or Ki value.
Table 4: Representative Competitive Binding Data for this compound
| This compound Concentration (nM) | % Labeled Ligand Bound |
| 0.1 | 98 |
| 1 | 95 |
| 10 | 80 |
| 50 | 52 |
| 100 | 25 |
| 1000 | 5 |
| IC50 (nM) | 48 |
Logical Relationship
Comparison of Target Validation Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Photoaffinity Labeling (PAL) | Kinome Profiling | Competitive Binding Assay |
| Principle | Ligand-induced thermal stabilization | Covalent crosslinking upon photoactivation | Measures kinase activity | Competition for a binding site |
| Environment | Cellular or in vitro | Cellular or in vitro | In vitro (lysate) | In vitro (purified components) |
| Compound Modification | Not required | Required (synthesis of a probe) | Not required | Not required |
| Primary Readout | Thermal shift (ΔTm) or IC50 | Identification of crosslinked proteins | % inhibition of kinase activity | IC50 or Ki |
| Throughput | Low to high (format dependent) | Low | High | Medium to high |
| Strengths | Label-free, confirms intracellular target engagement. | Identifies direct binding partners, can discover novel targets. | Provides selectivity profile across the kinome. | Quantifies binding affinity (Ki). |
| Limitations | Requires a specific antibody for Western blot, not all proteins show a thermal shift. | Probe synthesis can be challenging, potential for off-target labeling. | Limited to kinases, indirect measure of binding. | Requires purified protein and a labeled ligand, in vitro. |
References
- 1. 4.12. Mass Spectrometry-Cellular Thermal Shift Assay (MS-CETSA) [bio-protocol.org]
- 2. Frontiers | Current Advances in CETSA [frontiersin.org]
- 3. elrig.org [elrig.org]
- 4. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoaffinity labeling - Wikipedia [en.wikipedia.org]
- 7. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00109A [pubs.rsc.org]
- 9. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pamgene.com [pamgene.com]
- 12. Mapping the Protein Kinome: Current Strategy and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. m.youtube.com [m.youtube.com]
Comparative Guide: NIM-7 vs. P5091 in a USP7 Deubiquitination Assay
This guide provides a detailed comparison of two prominent inhibitors of Ubiquitin-Specific Protease 7 (USP7), NIM-7 and P5091. The focus is on their performance in an in vitro deubiquitination (DUB) assay, a standard method for assessing the potency of USP7 inhibitors. This document is intended for researchers, scientists, and drug development professionals working in oncology, immunology, and other fields where USP7 is a therapeutic target.
Introduction to USP7 and its Inhibitors
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in key cellular processes, including the DNA damage response, cell cycle progression, and immune surveillance. A primary substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53. Consequently, inhibiting USP7 can lead to the destabilization of MDM2, accumulation of p53, and the induction of apoptosis in cancer cells, making it an attractive target for cancer therapy.
P5091 is a well-characterized, potent, and selective small molecule inhibitor of USP7. It is cell-permeable and has been shown to induce apoptosis in various cancer cell lines and exhibit anti-tumor activity in preclinical models.
This compound is another novel and potent inhibitor of USP7. While it is a valuable tool for studying USP7 biology, direct comparative potency data in the form of IC50 values from standardized biochemical assays are not as widely available in the public domain as for P5091.
Data Presentation: Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor. The following table summarizes the available in vitro potency data for P5091 against USP7.
| Compound | Target | Assay Type | IC50 / EC50 |
| P5091 | USP7 | DUB Assay | 4.2 µM[1][2] |
| This compound | USP7 | DUB Assay | Data not publicly available |
Note: The IC50 value can vary depending on the specific assay conditions, substrate, and enzyme concentration used.
Experimental Protocols
A common method for determining the in vitro potency of USP7 inhibitors is a deubiquitination assay using a fluorogenic substrate.
In Vitro USP7 Deubiquitination Assay Protocol
This protocol outlines the general steps for measuring the enzymatic activity of USP7 in the presence of an inhibitor using a fluorogenic substrate like Ubiquitin-Rhodamine 110 (Ub-Rho110) or Ubiquitin-7-Amino-4-methylcoumarin (Ub-AMC).
Materials:
-
Recombinant human USP7 enzyme
-
Fluorogenic substrate (e.g., Ub-Rho110 or Ub-AMC)
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test compounds (this compound, P5091) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and P5091 in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. Include a DMSO-only control (vehicle control).
-
Enzyme Preparation: Dilute the recombinant USP7 enzyme to the desired concentration in cold Assay Buffer.
-
Reaction Initiation:
-
Add 25 µL of the diluted test compounds or vehicle control to the wells of the 96-well plate.
-
Add 50 µL of the diluted USP7 enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate to each well.
-
-
Signal Detection:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~528 nm emission for Rhodamine 110; ~350 nm excitation and ~460 nm emission for AMC).
-
Monitor the increase in fluorescence intensity over time (kinetic read) or at a fixed endpoint.
-
-
Data Analysis:
-
Calculate the initial reaction rates (velocity) from the kinetic data.
-
Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized enzyme activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway
References
Clarification on the Nature of NIM-7: A Research Tool, Not a Therapeutic Agent
Initial searches for a therapeutic drug designated "NIM-7" for the purpose of a comparative efficacy guide did not yield information on such a compound. Instead, "this compound" has been identified as a specialized fluorescent probe, a chemical tool used in laboratory research. This guide serves to clarify the nature of this compound and explain why a direct comparison with a "standard treatment" in a therapeutic context is not applicable.
Understanding this compound: A Fluorescent Probe
This compound is a chemical compound used to visualize cellular organelles, specifically lipid droplets and lysosomes, through fluorescence microscopy. It allows researchers to track the dynamics of these structures within living cells. Its properties as a research tool are summarized below.
| Property | Description |
| Chemical Name | (E)-2-(2-(Dimethylamino)ethyl)-6-(4-(diphenylamino)styryl)-1H-benzo[de]isoquinoline-1,3(2H)-dione |
| CAS Number | 1283604-05-6 |
| Primary Function | A novel fluorescent probe for the simultaneous dual-color tracking of lipid droplets (yellow fluorescence) and lysosomes (red fluorescence) in cells.[1][2] |
| Application | Laboratory research and development (R&D) for studying cellular biology and dynamics.[1] |
| Therapeutic Class | Not applicable; it is not a drug or therapeutic agent. |
Given that this compound is a research tool and not a treatment for a disease, a comparison of its "efficacy" against a "standard treatment" is not possible. The concept of therapeutic efficacy does not apply to a laboratory probe.
It is possible that there may be a confusion with other compounds. For instance, "NIM-76" (also known as Nimotropin) is a different small-molecule drug under investigation for its potential neuroprotective and cognitive-enhancing properties in the context of neurological disorders.
Experimental Application of this compound
The primary "experiment" involving this compound is its use in fluorescence microscopy to visualize cellular components. The general protocol for such an experiment is outlined below.
Experimental Protocol: Cellular Imaging with this compound
-
Cell Culture: Human cells (e.g., HeLa cells) are cultured in a suitable medium in a vessel appropriate for microscopy, such as a glass-bottom dish.
-
Probe Preparation: A stock solution of this compound is prepared by dissolving it in a solvent like dimethyl sulfoxide (DMSO). This stock is then diluted to the final working concentration in a cell culture medium.
-
Cell Staining: The cultured cells are incubated with the this compound solution for a specific period, allowing the probe to permeate the cell membrane and accumulate in the target organelles (lipid droplets and lysosomes).
-
Washing: After incubation, the cells are washed with a phosphate-buffered saline (PBS) solution to remove the excess probe that has not been taken up by the cells.
-
Imaging: The stained cells are then observed under a confocal fluorescence microscope. By using different excitation and emission wavelengths, the distinct fluorescence from this compound in the lipid droplets (yellow) and lysosomes (red) can be captured.
-
Data Analysis: The acquired images are analyzed to study the morphology, distribution, and dynamics of the lipid droplets and lysosomes.
This workflow is visualized in the diagram below.
Signaling Pathway Context
As this compound is a probe and not a modulator of signaling pathways, a diagram of its "mechanism of action" in the traditional pharmacological sense is not relevant. Instead, the following diagram illustrates its functional context within a cell, localizing to specific organelles.
References
Orthogonal Validation of NIM-76's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the methodologies used to validate the mechanism of action of NIM-76, a spermicidal agent derived from neem oil. By employing an orthogonal approach—using multiple, distinct experimental methods—researchers can build a robust body of evidence to confirm a compound's biological function. This document outlines the key experiments performed on NIM-76, compares its performance with other spermicidal agents, and provides detailed protocols for the cited assays.
Introduction to NIM-76 and its Proposed Mechanism of Action
NIM-76 is a refined fraction isolated from neem oil (Azadirachta indica), a plant long recognized in traditional medicine for its diverse therapeutic properties.[1][2] Scientific investigations have identified NIM-76 as a potent spermicidal agent, making it a promising candidate for development as a topical vaginal contraceptive.[1][2]
The primary mechanism of action of NIM-76 is the disruption of sperm cell membrane integrity. This leads to a rapid and irreversible loss of sperm motility and viability.[1][2] Additionally, studies have explored the immunomodulatory effects of NIM-76, suggesting a broader range of biological activities.[3][4] This guide will focus on the orthogonal validation of its spermicidal action.
Experimental Methodologies for Mechanism of Action Validation
A multi-pronged approach is crucial for definitively establishing the mechanism of action of a new chemical entity. For NIM-76, researchers have utilized a combination of cell-based assays and microscopic analysis to elucidate its effects on sperm.
Sperm Motility and Viability Assays
These assays are fundamental in assessing the direct spermicidal activity of a compound.
-
Computer-Assisted Sperm Analysis (CASA): This automated method provides quantitative data on various sperm motility parameters.
-
Protocol: Semen samples are collected and allowed to liquefy. Active sperm are isolated using a swim-up technique. The sperm suspension is then incubated with varying concentrations of NIM-76. At specific time points, aliquots are analyzed using a CASA system to measure parameters such as percentage of motile sperm, progressive motility, and velocity.[2]
-
-
Fluorescent Staining for Viability: This method distinguishes between live and dead sperm based on membrane integrity.
-
Protocol: A combination of fluorescent dyes, such as fluorescein diacetate (stains live cells green) and ethidium bromide (stains dead cells red), is added to the sperm suspension following treatment with NIM-76. The stained cells are then visualized and counted using a fluorescence microscope to determine the percentage of viable sperm.[1][2]
-
Cell Membrane Integrity Assays
These experiments directly investigate the proposed primary mechanism of action of NIM-76.
-
Lactate Dehydrogenase (LDH) Leakage Assay: LDH is a cytosolic enzyme that is released into the surrounding medium when the cell membrane is compromised.
-
Protocol: Sperm are incubated with NIM-76. At various intervals, the suspension is centrifuged, and the supernatant is collected. The amount of LDH in the supernatant is quantified using a colorimetric assay, which measures the conversion of a substrate by the enzyme. Increased LDH in the supernatant indicates membrane damage.[1]
-
-
Electron Microscopy: This high-resolution imaging technique provides direct visual evidence of structural changes to the sperm.
Immunomodulatory Effect Assays
While not the primary focus for its contraceptive application, understanding the immunomodulatory properties of NIM-76 is important for its overall safety and biological profile.
-
Macrophage Activation Assay: This assay assesses the effect of NIM-76 on the phagocytic activity of macrophages.
-
Protocol: Peritoneal macrophages are isolated from rats pre-treated with NIM-76. The phagocytic activity is measured by incubating the macrophages with yeast cells and quantifying their uptake.[4]
-
-
Lymphocyte Proliferation Assay: This experiment determines the impact of NIM-76 on the proliferation of lymphocytes in response to a mitogen.
-
Protocol: Lymphocytes are isolated and cultured in the presence of a mitogen (e.g., phytohemagglutinin) and varying concentrations of NIM-76. The proliferation of lymphocytes is measured by the incorporation of a radioactive tracer or a colorimetric assay.[3]
-
Comparative Data and Performance Analysis
The efficacy of NIM-76 as a spermicidal agent can be benchmarked against existing non-hormonal contraceptives. The following tables summarize the available quantitative data.
| Parameter | NIM-76 | Nonoxynol-9 | Octoxynol-9 |
| Effective Concentration | 25 mg/ml (kills 100% of sperm in <20 seconds)[1] | Varies by formulation (typically 1-5%) | Varies by formulation |
| Mechanism of Action | Membrane disruption[1][2] | Surfactant, membrane disruption | Surfactant, membrane disruption |
| Effect on Motility | Dose-dependent decrease in motility and velocity[1][2] | Rapid immobilization | Rapid immobilization |
Table 1: Comparison of Spermicidal Agents
| Assay | NIM-76 Result | Interpretation |
| LDH Leakage | Gradual increase in cytosolic LDH leakage[1] | Confirms dose-dependent damage to the sperm cell membrane. |
| Electron Microscopy | Formation of pores and vesicles on the sperm head[1][2] | Provides direct visual evidence of membrane disruption. |
| Membrane Fluidization | No significant change in fluidity[1] | Suggests the mechanism is localized membrane damage rather than a general change in membrane fluidity. |
Table 2: Orthogonal Validation of NIM-76's Membrane Disruption Mechanism
Visualizing the Validation Workflow and Mechanism
To further clarify the experimental logic and the proposed mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for the orthogonal validation of NIM-76's spermicidal activity.
Caption: Proposed mechanism of action of NIM-76 on sperm cells.
Caption: Logical framework for the orthogonal validation of NIM-76's mechanism of action.
Conclusion
The orthogonal validation of NIM-76's mechanism of action provides strong evidence for its spermicidal activity through the direct disruption of the sperm cell membrane. The use of multiple, independent experimental approaches, including quantitative motility analysis, viability staining, biochemical assays for membrane leakage, and direct microscopic visualization, builds a compelling case for its mode of action. This comprehensive understanding is essential for the further development of NIM-76 as a potential non-hormonal contraceptive agent. Future studies should focus on dose-response relationships in more detail and explore the in vivo efficacy and safety of NIM-76 in appropriate animal models.
References
A Comparative Guide to the Cross-Reactivity and Specificity of the Fluorescent Probe NIM-7
For researchers, scientists, and professionals in drug development, the precise labeling of subcellular organelles is paramount for robust experimental outcomes. This guide provides a comprehensive comparison of the fluorescent probe NIM-7 with alternative dyes for staining lipid droplets and lysosomes. The "cross-reactivity" of this compound is discussed in the context of its specificity for these target organelles and its potential for off-target staining.
Introduction to this compound: A Dual-Organelle Fluorescent Probe
This compound is a naphthalimide-based fluorescent probe with the unique capability of simultaneously labeling both lipid droplets and lysosomes within living cells, exhibiting distinct fluorescence in each organelle. Its chemical name is (E)-2-(2-(dimethylamino)ethyl)-6-(4-(diphenylamino)styryl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. This dual-localization is attributed to the different microenvironments of the target organelles. In the hydrophobic environment of lipid droplets, this compound emits a yellow fluorescence. Conversely, in the acidic environment of lysosomes, it exhibits red fluorescence. This property allows for the simultaneous visualization and tracking of both organelles, which is particularly useful for studying their dynamic interactions.
Comparative Analysis of this compound and Alternative Probes
The performance of this compound is best understood in comparison to other commonly used fluorescent probes for lipid droplets and lysosomes. For lipid droplets, Nile Red and BODIPY 493/503 are frequent choices. For lysosomes, the LysoTracker series of dyes, such as LysoTracker Red DND-99, are widely utilized.
Quantitative Comparison of Fluorescent Probes
| Property | This compound | Nile Red | BODIPY 493/503 | LysoTracker Red DND-99 |
| Target Organelle(s) | Lipid Droplets & Lysosomes | Lipid Droplets | Neutral Lipids (in Lipid Droplets) | Acidic Organelles (Lysosomes) |
| Excitation Wavelength | ~450 nm (for both) | 450-500 nm | ~493 nm | ~577 nm |
| Emission Wavelength | ~550 nm (Lipid Droplets, Yellow) / ~650 nm (Lysosomes, Red) | >528 nm (Yellow-Gold) | ~503 nm | ~590 nm |
| Specificity | High for both lipid droplets and lysosomes | Good for lipid droplets, but can show some non-specific membrane staining | High for neutral lipids | High for acidic organelles |
| Photostability | Good | Moderate; prone to photobleaching | Good | Good |
| Cytotoxicity | Low at working concentrations | Generally low, but can vary with concentration and cell type | Low | Low at working concentrations |
| Suitability for Live Cells | Yes | Yes | Yes | Yes |
| Suitability for Fixed Cells | Not specified, likely not ideal due to reliance on pH gradient for lysosomal staining | Yes | Yes | No, requires acidic pH |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are the experimental protocols for this compound and its alternatives.
Protocol 1: Staining of Live Cells with this compound
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.
-
Preparation of Staining Solution: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to a final working concentration of 5-10 µM.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the this compound staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or cell culture medium.
-
Imaging: Image the cells immediately using a fluorescence microscope. For dual-color imaging, use appropriate filter sets to capture the yellow fluorescence of lipid droplets and the red fluorescence of lysosomes.
Protocol 2: Staining of Lipid Droplets with Nile Red
-
Cell Culture: Culture cells on glass-bottom dishes or coverslips.
-
Preparation of Staining Solution: Prepare a stock solution of Nile Red in a suitable solvent like acetone or DMSO. Dilute the stock solution in PBS to a final working concentration of 0.1-1.0 µg/mL.
-
Cell Staining: Wash the cells with PBS and then add the Nile Red staining solution.
-
Incubation: Incubate for 5-15 minutes at room temperature or 37°C, protected from light.
-
Washing: Gently wash the cells twice with PBS.
-
Imaging: Mount the coverslips or image the dish directly using a fluorescence microscope with a filter set appropriate for yellow-gold fluorescence (excitation ~450-500 nm, emission >528 nm)[1].
Protocol 3: Staining of Neutral Lipids with BODIPY 493/503
-
Cell Culture: Grow cells to the desired confluency on coverslips or in imaging dishes.
-
Preparation of Staining Solution: Prepare a stock solution of BODIPY 493/503 in DMSO. Dilute the stock solution in pre-warmed PBS to a final working concentration of 1-2 µM.
-
Cell Staining: Wash the cells with PBS and add the BODIPY 493/503 staining solution.
-
Incubation: Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells two to three times with PBS.
-
Imaging: Image the cells using a fluorescence microscope with a standard FITC filter set.
Protocol 4: Staining of Lysosomes with LysoTracker Red DND-99
-
Cell Culture: Culture cells to the desired confluency.
-
Preparation of Staining Solution: LysoTracker Red DND-99 is typically supplied as a 1 mM solution in DMSO. Dilute this stock solution in pre-warmed cell culture medium to a final working concentration of 50-100 nM[2].
-
Cell Staining: Replace the existing culture medium with the medium containing LysoTracker Red DND-99.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Washing: The probe can be imaged without washing. If background fluorescence is high, a brief wash with fresh pre-warmed medium can be performed.
-
Imaging: Image the live cells using a fluorescence microscope with a TRITC or similar filter set (excitation ~577 nm, emission ~590 nm)[2].
Visualization of Experimental Workflows and Mechanisms
To further clarify the experimental processes and the underlying principles of this compound's functionality, the following diagrams are provided.
Co-localization Analysis for Specificity Assessment
To quantitatively assess the specificity of this compound and other probes, co-localization analysis with known organelle markers is recommended. This involves staining cells with both the probe of interest and a validated marker for the organelle, followed by imaging and analysis using software such as ImageJ (FIJI).
Brief Protocol for Co-localization Analysis:
-
Co-staining: Stain live cells with this compound and a commercially available, spectrally distinct marker for either lipid droplets (e.g., a green fluorescent lipid droplet stain) or lysosomes (e.g., a green fluorescent lysosomal stain).
-
Image Acquisition: Acquire two-channel fluorescence images, ensuring no cross-talk between the channels.
-
Image Analysis: Use an image analysis software like ImageJ with a co-localization plugin (e.g., Coloc 2).
-
Quantification: Calculate co-localization coefficients such as Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC). A high PCC value (close to +1) indicates a strong positive correlation between the intensities of the two probes, suggesting they are localized to the same structures.
Summary and Recommendations
This compound presents a valuable tool for the simultaneous visualization of lipid droplets and lysosomes.
Advantages of this compound:
-
Dual-Organelle Staining: Enables the study of the interplay between lipid droplets and lysosomes with a single probe.
-
High Specificity: Shows distinct localization to the target organelles based on their unique microenvironments.
-
Good Photostability and Low Cytotoxicity: Suitable for live-cell imaging over time.
Disadvantages and Considerations:
-
Single Excitation, Dual Emission: Requires a fluorescence microscope with appropriate filter sets to separate the two emission signals effectively.
-
Limited Data on Fixed Cells: Its efficacy in fixed cells is not well-documented and may be compromised, especially for lysosomal staining which depends on the pH gradient.
Recommendations for Use:
-
This compound is highly recommended for studies investigating the dynamics and interactions between lipid droplets and lysosomes in living cells.
-
For single-organelle imaging, established probes like BODIPY 493/503 for lipid droplets and LysoTracker Red DND-99 for lysosomes remain excellent choices due to their well-characterized properties and extensive use in the literature.
-
It is crucial to perform co-localization studies with validated organelle markers to confirm the specificity of this compound in the specific cell type and experimental conditions being used.
-
Always optimize probe concentration and incubation times for each cell line to achieve the best signal-to-noise ratio and minimize potential artifacts.
References
The Efficacy of miR-7 in Diverse Cancer Cell Lines: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer efficacy of microRNA-7 (miR-7), a small non-coding RNA that functions as a tumor suppressor, across various cancer cell lines. Its performance is contrasted with established alternative therapies, supported by experimental data and detailed protocols for key assays. Visualizations of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of miR-7's mechanism of action and its therapeutic potential. It is important to note that the term "NIM-7" as a therapeutic agent is not found in the scientific literature; the evidence strongly suggests that the intended subject of this inquiry is miR-7.
Introduction to miR-7: A Potent Tumor Suppressor
MicroRNA-7 (miR-7) is a crucial regulator of gene expression at the post-transcriptional level and is recognized as a tumor suppressor in a multitude of human cancers.[1] Its expression is frequently downregulated in cancerous tissues, and restoration of its levels has been shown to inhibit tumor growth and progression.[1][2] MiR-7 exerts its anti-cancer effects by targeting multiple oncogenic signaling pathways, thereby affecting key cellular processes such as proliferation, apoptosis, migration, and invasion.[2]
Efficacy of miR-7 in Different Cancer Cell Lines
The tumor-suppressive functions of miR-7 have been documented in a variety of cancer cell lines, demonstrating its broad therapeutic potential. The following table summarizes the observed effects of miR-7 restoration in glioblastoma, non-small cell lung cancer, and breast cancer cell lines.
| Cancer Type | Cell Line(s) | Observed Effects of miR-7 Restoration |
| Glioblastoma | U87, U251, TJ899 | Inhibition of cell proliferation, migration, and invasion; induction of apoptosis and G1 cell cycle arrest.[3] |
| Non-Small Cell Lung Cancer (NSCLC) | A549, H1299 | Decreased cell proliferation, migration, and invasion; induction of apoptosis; reduced tumorigenicity in vivo.[4][5] |
| Breast Cancer | MCF-7, MDA-MB-231 | Suppression of cell proliferation and metastasis; induction of apoptosis.[2][6] |
Comparison with Alternative Therapies
While miR-7 shows significant promise, it is crucial to evaluate its potential in the context of current standard-of-care treatments. The following table compares miR-7's mechanism with that of established therapies for the corresponding cancer types.
| Cancer Type | Alternative Therapy | Mechanism of Action |
| Glioblastoma | Temozolomide (TMZ) | An alkylating agent that damages DNA in cancer cells, leading to apoptosis.[7][8][9][10][11] |
| Triple-Negative Breast Cancer | Doxorubicin, Paclitaxel | Doxorubicin intercalates into DNA, inhibiting topoisomerase II and blocking replication. Paclitaxel stabilizes microtubules, leading to cell cycle arrest and apoptosis.[12][13][14][15][16] |
| EGFR-mutated NSCLC | Gefitinib, Erlotinib, Osimertinib | Tyrosine kinase inhibitors (TKIs) that block the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial for the growth and proliferation of cancer cells with EGFR mutations.[3][17][18][19][20] |
Experimental Protocols for Key Assays
To ensure the reproducibility and validation of findings related to miR-7 efficacy, detailed experimental protocols for fundamental assays are provided below.
Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of the test compound (e.g., miR-7 mimics) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis (Annexin V) Assay
This assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
-
Cell Collection: Harvest cells after treatment and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample and assess the activation state of signaling pathways.
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, ERK, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways Regulated by miR-7
MiR-7 exerts its tumor-suppressive effects by targeting key components of oncogenic signaling pathways, most notably the PI3K/Akt and Raf/MEK/ERK pathways.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. In many cancers, this pathway is hyperactivated. MiR-7 can suppress this pathway by directly targeting key components such as the p110α catalytic subunit of PI3K or upstream activators like the epidermal growth factor receptor (EGFR). By downregulating these targets, miR-7 inhibits the phosphorylation and activation of Akt, leading to decreased cell survival and proliferation.
The Raf/MEK/ERK (MAPK) Signaling Pathway
The Raf/MEK/ERK pathway, also known as the mitogen-activated protein kinase (MAPK) pathway, is another crucial signaling cascade that promotes cell proliferation, differentiation, and survival.[21][22][23] This pathway is also frequently deregulated in cancer.[21] MiR-7 has been shown to inhibit this pathway by targeting key molecules such as Raf-1 and EGFR. By reducing the expression of these proteins, miR-7 blocks the downstream phosphorylation cascade of MEK and ERK, ultimately leading to a reduction in cell proliferation and tumor growth.[24]
Mandatory Visualizations
The following diagrams illustrate a typical experimental workflow for assessing miR-7 efficacy and the signaling pathways it regulates.
Conclusion
The collective evidence strongly supports the role of miR-7 as a potent tumor suppressor with significant therapeutic potential across a range of cancers, including glioblastoma, non-small cell lung cancer, and breast cancer. Its ability to simultaneously target multiple key oncogenic pathways provides a compelling rationale for its development as a novel anti-cancer agent. While current standard-of-care therapies remain the cornerstone of treatment, miR-7-based strategies, either as monotherapy or in combination with existing drugs, represent a promising avenue for future cancer therapy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of miR-7 and to develop effective strategies for its delivery to tumor tissues.
References
- 1. The Role of miRNA-7 in the Biology of Cancer and Modulation of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of MicroRNA-7 (MiR-7) in Cancer Physiopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Therapies for Lung Cancer Treatment | LCFA [lcfamerica.org]
- 4. MicroRNA-7 inhibits cell proliferation, migration and invasion in human non-small cell lung cancer cells by targeting FAK through ERK/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MicroRNA-7 Inhibits the Growth of Human Non-Small Cell Lung Cancer A549 Cells through Targeting BCL-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contribution of miRNAs in the Pathogenesis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glioblastoma - Wikipedia [en.wikipedia.org]
- 8. Glioblastoma Current Standard of Care | Ivy Brain Tumor Center [ivybraintumorcenter.org]
- 9. Glioblastoma Multiforme (GBM): Advancing Treatment for a Dangerous Brain Tumor | Johns Hopkins Medicine [hopkinsmedicine.org]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Glioblastoma Standard of Care: Effects on Tumor Evolution and Reverse Translation in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moffitt.org [moffitt.org]
- 13. Triple-Negative Breast Cancer Treatment [cancercare.org]
- 14. Triple negative breast cancer | Macmillan Cancer Support [macmillan.org.uk]
- 15. Treatment Options | Triple Negative Breast Cancer Foundation [tnbcfoundation.org]
- 16. Triple negative breast cancer: approved treatment options and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeted Drug Therapy for Non-small Cell Lung Cancer | American Cancer Society [cancer.org]
- 18. aacr.org [aacr.org]
- 19. cancer.ca [cancer.ca]
- 20. Breakthrough Targeted Therapy Approach for Non-Small Cell Lung Cancer Helps Patients With a Genetic Mutation Live Longer < Yale School of Medicine [medicine.yale.edu]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
- 23. youtube.com [youtube.com]
- 24. dovepress.com [dovepress.com]
A Comparative Analysis of NIM-7 and Its Analogs for Dual-Organelle Imaging
A comprehensive guide for researchers on the performance and application of fluorescent probes for simultaneous visualization of lipid droplets and lysosomes.
In the intricate landscape of cellular biology, the ability to simultaneously track multiple organelles is paramount to understanding their dynamic interactions. NIM-7, a naphthalimide-based fluorescent probe, has emerged as a valuable tool for the dual-color imaging of lipid droplets and lysosomes. This guide provides a comparative analysis of this compound and its analogs, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data and protocols.
Performance Comparison of Fluorescent Probes
The selection of an appropriate fluorescent probe is critical for successful live-cell imaging. Key performance indicators include the probe's photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability, as well as its biological properties, including specificity, cytotoxicity, and cell permeability. The following tables summarize these quantitative data for this compound and a selection of its analogs and alternative probes.
Table 1: Photophysical Properties of Selected Fluorescent Probes
| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Target Organelle(s) |
| This compound | 450 (in nonpolar) / 430 (in polar) | ~550 (yellow in LDs) / ~620 (red in lysosomes) | Not explicitly reported | >100 | Lipid Droplets & Lysosomes |
| LD-Lys | Not specified | Yellow (in LDs) / Red (in lysosomes) | Not explicitly reported | Not specified | Lipid Droplets & Lysosomes |
| BODIPY 493/503 | 493 | 503 | High (~0.9)[1] | 10 | Lipid Droplets |
| Nile Red | 450-500 / 515-560 | >528 (yellow-gold) / >590 (red) | Variable (solvent-dependent) | >30 | Lipid Droplets |
| LysoTracker Red DND-99 | 577 | 590 | Not explicitly reported | 13 | Lysosomes |
| MDY-64 | 451 | 497 | Not explicitly reported | 46 | Vacuole/Lysosome Membrane |
Table 2: Biological Properties of Selected Fluorescent Probes
| Probe | Specificity | Cytotoxicity | Permeability | Key Features |
| This compound | High for LDs and lysosomes | Low, no obvious cytotoxicity reported in several cell lines | Good | Simultaneous dual-color imaging of two organelles. |
| LD-Lys | High for LDs and lysosomes | Low | Good | Polarity-sensitive, enabling two-color imaging based on different microenvironments.[2] |
| BODIPY 493/503 | High for neutral lipids in LDs | Low | Good | Bright fluorescence, but limited photostability.[3][4] |
| Nile Red | Stains various lipidic structures, can have background fluorescence | Low | Good | Solvatochromic properties, but can non-specifically stain other organelles.[4] |
| LysoTracker Red DND-99 | High for acidic organelles | Can affect lysosomal pH at high concentrations or long incubations | Good | Accumulates in acidic compartments. |
| MDY-64 | Specific for yeast vacuole membrane, also used for lysosomes | Not extensively reported | Good | Primarily used in yeast, but applicable to other organisms. |
Mechanism of Action and Cellular Localization
The ability of this compound and its naphthalimide-based analogs to dually target lipid droplets and lysosomes stems from their unique chemical structures and the distinct microenvironments of these organelles.
As illustrated in the diagram, this compound, being a hydrophobic molecule, readily crosses the cell membrane. Its accumulation in the neutral lipid core of lipid droplets is driven by hydrophobic interactions, resulting in yellow fluorescence.[5] Concurrently, the weakly basic amine moiety in this compound becomes protonated within the acidic environment of lysosomes (pH 4.5-5.0).[5] This charge acquisition leads to its entrapment and a shift in its fluorescence to the red spectrum.[5]
Experimental Protocols
Accurate and reproducible results in fluorescence microscopy depend on meticulous experimental procedures. Below are detailed protocols for staining live cells with this compound and common analog probes.
Protocol 1: Staining of Live Cells with this compound
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.
-
Preparation of Staining Solution: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution in pre-warmed cell culture medium to a final working concentration (typically in the low micromolar range, e.g., 1-5 µM).
-
Cell Staining: Remove the culture medium from the cells and add the this compound staining solution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.
-
Washing: Gently wash the cells two to three times with fresh, pre-warmed culture medium or phosphate-buffered saline (PBS) to remove excess probe.
-
Imaging: Image the stained cells immediately using a fluorescence microscope equipped with appropriate filter sets for yellow and red fluorescence. For this compound, typical excitation is around 450 nm for the lipid droplet channel and 430 nm for the lysosome channel, with emission collected at ~550 nm and ~620 nm, respectively.
Protocol 2: General Staining Procedure for Lipid Droplets with BODIPY 493/503 or Nile Red
-
Cell Culture: As described for this compound.
-
Preparation of Staining Solution: Prepare a stock solution of BODIPY 493/503 or Nile Red in a suitable solvent (e.g., DMSO or ethanol). Dilute the stock solution in PBS or serum-free medium to the final working concentration (e.g., 1-2 µM for BODIPY 493/503; 0.1-1 µg/mL for Nile Red).[5][6]
-
Cell Staining: Remove the culture medium, wash once with PBS, and add the staining solution.
-
Incubation: Incubate at 37°C for 10-15 minutes, protected from light.[5]
-
Washing: Wash the cells two to three times with PBS.
-
Imaging: Mount the coverslips or view the dish directly on a fluorescence microscope. For BODIPY 493/503, use a standard FITC filter set (excitation ~490 nm, emission ~520 nm). For Nile Red, use a TRITC/Rhodamine filter set (excitation ~550 nm, emission ~640 nm).[6]
Protocol 3: Staining of Lysosomes with LysoTracker Probes
-
Cell Culture: As described for this compound.
-
Preparation of Staining Solution: Dilute the LysoTracker stock solution in pre-warmed culture medium to the final working concentration (typically 50-100 nM).[7]
-
Cell Staining: Replace the existing culture medium with the LysoTracker-containing medium.
-
Incubation: Incubate at 37°C for 30 minutes to 2 hours.[8]
-
Washing (Optional): The staining is stable, and washing is not always necessary. If high background is observed, a gentle wash with fresh medium can be performed.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for the specific LysoTracker dye (e.g., for LysoTracker Red, excitation ~577 nm, emission ~590 nm).
Visualization of Biological Pathways and Processes
The primary utility of this compound and its analogs is the visualization of dynamic cellular processes involving lipid droplets and lysosomes. A key example is lipophagy , the autophagic degradation of lipid droplets.
The diagram above illustrates the process of lipophagy. Initially, a lipid droplet is sequestered by a phagophore, which matures into a double-membraned autophagosome. This autophagosome then fuses with a lysosome to form an autolysosome, where the lipid droplet's contents are degraded by lysosomal hydrolases. Using a dual-color probe like this compound, researchers can track the colocalization of the yellow-stained lipid droplets with the red-stained lysosomes, providing visual evidence of this critical metabolic pathway.[5]
Conclusion
This compound and its naphthalimide-based analogs represent a significant advancement in the field of cell imaging, enabling the simultaneous visualization of lipid droplets and lysosomes. Their unique photophysical properties and mechanisms of action provide researchers with powerful tools to investigate the dynamic interplay between these two crucial organelles. While commercially available probes like BODIPY 493/503 and LysoTracker dyes are excellent for single-organelle imaging, the dual-targeting capability of this compound and similar probes offers a more integrated view of cellular processes such as lipophagy. The choice of probe will ultimately depend on the specific experimental needs, including the desired spectral properties, the biological question being addressed, and the imaging instrumentation available. This guide provides a foundational framework for making that selection and for the successful application of these probes in cellular research.
References
- 1. scispace.com [scispace.com]
- 2. Graphviz [graphviz.org]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Simultaneous dual-colour tracking lipid droplets and lysosomes dynamics using a fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. REGULATION OF LIPID DROPLETS BY AUTOPHAGY - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Intraoperative Neurophysiological Monitoring (IONM) Systems for Surgical Decision-Making
For Researchers, Surgeons, and Clinical Professionals: An Independent Verification of Performance Data
This guide offers an objective comparison of intraoperative neurophysiological monitoring (IONM) systems, with a focus on the Medtronic NIM™ series and its alternatives. The information presented is intended to assist researchers, surgeons, and other medical professionals in making informed decisions regarding the use of IONM to enhance patient safety during surgical procedures where neural structures are at risk.
Quantitative Performance Data of IONM Modalities
The primary purpose of IONM is to detect potential neurological injury when it is still reversible. The performance of these systems is typically measured by their sensitivity (the ability to correctly identify a neurological deficit) and specificity (the ability to correctly identify the absence of a deficit).
A 2024 systematic review and meta-analysis provided pooled data on the diagnostic accuracy of various IONM modalities in spinal surgery, which serve as a benchmark for the technologies discussed.[4]
| IONM Modality | Pooled Sensitivity (95% CI) | Pooled Specificity (95% CI) | Number of Studies | Total Patients |
| Motor Evoked Potentials (MEP) | 90.2% (86.2-93.1) | 96.0% (94.3-97.2) | 68 | 71,144 |
| Somatosensory Evoked Potentials (SSEP) | 71.4% (54.8-83.7) | 97.1% (95.3-98.3) | 52 | 16,310 |
| Multimodal (MEP + SSEP +/- EMG) | 83.5% (81.0-85.7) | 93.8% (90.6-95.9) | 69 | 17,968 |
| Electromyography (EMG) | 58.6% (46.0-70.2) | 91.0% (85.2-94.6) | 16 | 7,888 |
Data sourced from a 2024 systematic review and meta-analysis of diagnostic test accuracy studies in spine surgery.[4]
A specific study focusing on the Medtronic NIM Eclipse™ system for transcranial motor evoked potential (Tc-MEP) monitoring during adolescent idiopathic scoliosis surgery demonstrated the following performance:
| Performance Metric | Value |
| Sensitivity | 100% |
| Specificity | 86.3% |
| False-Positive Rate | 13.7% |
| Negative Predictive Value | 100% |
| Positive Predictive Value | 12.5% |
Data from a retrospective study of 103 patients undergoing corrective surgery for spinal deformity.
Comparison with Alternative IONM Systems
| Manufacturer | System(s) | Key Features |
| Medtronic | NIM-Response™, NIM-Neuro™, NIM Eclipse™, NIM Vital™ | Established presence, artifact detection software, integration with other Medtronic surgical tools (e.g., Stim Bur Guard). |
| Inomed | C2 NerveMonitor, C2 Xplore | Known for applications in thyroid and neurosurgery, offers continuous neuromonitoring with specific electrodes.[5][6] |
| NuVasive | NVM5® | Integrated with their spinal surgery ecosystem, focused on lateral approach spine surgery. |
| Cadwell | Cascade® PRO, Cascade® IOMAX | Modular and scalable systems, known for flexibility in configuration for various surgery types, including complex neurosurgery.[7][8][9] |
| Neurovision Medical Products | Focuses on universally compatible electrodes and accessories that can be used with various monitoring platforms, including Medtronic and Cadwell systems.[10] |
Experimental Protocols and Methodologies
The reliability of IONM data is highly dependent on standardized and well-executed experimental protocols. Below are the methodologies for the key monitoring modalities.
Transcranial Motor Evoked Potentials (Tc-MEP)
This modality assesses the integrity of the motor pathways, primarily the corticospinal tract.
-
Stimulation:
-
Corkscrew or subdermal needle electrodes are placed on the scalp over the motor cortex (typically C3/C4 according to the international 10-20 system).
-
A train of electrical pulses (e.g., 5 pulses at 200–600 V, 100 mA, 250 µs duration, with a 1 ms interstimulus interval) is delivered to stimulate the motor cortex.
-
-
Recording:
-
Needle or surface electrodes are placed in the target muscles of the upper and lower extremities (e.g., trapezius, abductor pollicis brevis, quadriceps, tibialis anterior, abductor hallucis).
-
The resulting compound muscle action potentials (CMAPs) are recorded.
-
-
Alert Criteria:
-
A significant alert is typically defined as a unilateral or bilateral reduction of at least 50% from the baseline CMAP amplitude.
-
-
Intervention Protocol:
-
Upon an alert, the surgical team is immediately notified.
-
Surgical maneuvers are paused or reversed.
-
Anesthesia levels and physiological parameters (blood pressure, temperature) are checked and optimized.
-
If the signal does not return, a "wake-up test" may be performed to clinically assess motor function.
-
Somatosensory Evoked Potentials (SSEP)
SSEP monitoring evaluates the dorsal column-medial lemniscus pathway, which is responsible for proprioception and vibration sense.[11]
-
Stimulation:
-
Recording:
-
Alert Criteria:
-
A significant alert is typically defined as a 50% or greater decrease in amplitude or a 10% or greater increase in latency (the time it takes for the signal to travel) from the established baseline.[5]
-
-
Intervention Protocol:
-
Similar to MEP alerts, surgical maneuvers are paused, and physiological factors are assessed.
-
The combination of MEP and SSEP provides a more comprehensive assessment of the spinal cord.
-
Electromyography (EMG)
EMG is used to monitor the functional integrity of individual nerve roots.
-
Spontaneous EMG:
-
This involves continuous "free-run" monitoring of muscle activity in the myotomes corresponding to the nerve roots at risk.[12]
-
No stimulation is applied.
-
Alerts are triggered by sustained neurotonic discharges (high-frequency, repetitive firing), which can indicate nerve root irritation or injury.[13]
-
-
Triggered EMG (t-EMG):
-
A stimulating probe is used to directly test the proximity of surgical instruments (e.g., pedicle screws) to a nerve root.
-
A low-level electrical stimulus is delivered, and if the instrument is close to the nerve, a muscle contraction will be recorded.
-
This provides immediate feedback on the safety of instrumentation placement.
-
Visualizations of Pathways and Workflows
Signaling Pathway for Motor Evoked Potentials (MEP)
Caption: Neurophysiological pathway for Tc-MEP monitoring.
Experimental Workflow for an IONM Clinical Study
Caption: Typical workflow for an IONM clinical validation study.
References
- 1. medicalbuyer.co.in [medicalbuyer.co.in]
- 2. Medtronic Expands ENT Portfolio with FDA Clearance of NIM Vital™ Next Generation Intraoperative Nerve Monitoring System and Acquisiton of Ai Biomed Corp. | MDT Stock News [stocktitan.net]
- 3. Medtronic Expands ENT Portfolio with FDA Clearance of NIM Vital™ Next Generation Intraoperative Nerve Monitoring System and Acquisiton of Ai Biomed Corp. | Nasdaq [nasdaq.com]
- 4. Intraoperative Neurophysiological Monitoring in Contemporary Spinal Surgery: A Systematic Review of Clinical Outcomes and Cost-Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of the Role of Intraoperative Neurophysiological Monitoring in Spinal Surgery With a Focus on the True and False Positives and a Clinical Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CG-SURG-104 Intraoperative Neurophysiological Monitoring [anthem.com]
- 7. cadwell.com [cadwell.com]
- 8. m.youtube.com [m.youtube.com]
- 9. cadwell.com [cadwell.com]
- 10. Somatosensory Evoked Potentials (SSEP) - NeurophysPedia [neurophys.org]
- 11. Intraoperative Neurophysiological Monitoring - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Intraoperative neurophysiological monitoring in spinal surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical practice guidelines for intraoperative neurophysiological monitoring: 2020 update [e-acn.org]
Head-to-Head Comparison: NIM-7 (Nimbolide) Against Known Inhibitors of Key Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of NIM-7, identified in scientific literature as Nimbolide, against a selection of established inhibitors targeting the Nuclear Factor-kappa B (NF-κB) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways. The data presented is compiled from various studies to offer a broad perspective on the compound's efficacy.
Executive Summary
Nimbolide is a bioactive limonoid derived from the neem tree (Azadirachta indica) that has demonstrated potent anti-inflammatory and anti-cancer properties.[1][2][3] Its mechanism of action involves the modulation of multiple signaling cascades, including the NF-κB and PI3K/Akt pathways, which are critical in cell survival, proliferation, and inflammation.[1][2][3][4] This guide juxtaposes the inhibitory activities of Nimbolide with other well-characterized inhibitors of these pathways to aid in the evaluation of its potential as a therapeutic agent.
Data Presentation: Inhibitory Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of Nimbolide and other known inhibitors against the NF-κB and PI3K/Akt pathways. It is important to note that these values are collated from different studies and experimental conditions may vary.
Table 1: Comparison of Inhibitors Targeting the NF-κB Pathway
| Inhibitor | Target(s) | IC50 | Cell Line/Assay Conditions |
| Nimbolide | NF-κB activation | ~500 nM | BV-2 microglia, LPS-stimulated |
| Bortezomib | 20S proteasome (inhibits IκBα degradation) | 0.6 nM (Ki) | In vitro |
| QNZ (EVP4593) | NF-κB activation | 11 nM | Jurkat T cells |
| JSH-23 | NF-κB transcriptional activity | 7.1 µM | RAW 264.7 macrophages, LPS-stimulated |
| BAY 11-7082 | IκBα phosphorylation | 10 µM | HeLa cells, TNF-α-induced |
Table 2: Comparison of Inhibitors Targeting the PI3K/Akt Pathway
| Inhibitor | Target(s) | IC50 | Cell Line/Assay Conditions |
| Nimbolide | PI3K/Akt signaling | Not explicitly defined in searches, but inhibits Akt phosphorylation | Human breast and prostate cancer cells |
| LY294002 | PI3K | 1.4 µM | In vitro kinase assay |
| Wortmannin | PI3K | 5 nM | In vitro kinase assay |
| Perifosine | Akt activation | ~5 µM | Murine OEA-derived cells |
| VVD-699 | PI3Kα activation | 104 nM | H358 cells (inhibition of Akt phosphorylation)[5] |
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathways
The following diagrams illustrate the points of intervention for Nimbolide and other inhibitors within the NF-κB and PI3K/Akt signaling cascades.
Caption: Inhibition points in the NF-κB pathway.
Caption: Inhibition points in the PI3K/Akt pathway.
Experimental Workflow
The following diagram outlines a general workflow for assessing the inhibitory activity of compounds on a target signaling pathway.
Caption: Generalized experimental workflow.
Experimental Protocols
The methodologies outlined below are representative of common assays used to determine the inhibitory effects of compounds on the NF-κB and PI3K/Akt signaling pathways.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are transiently transfected with a luciferase reporter plasmid containing NF-κB response elements.
-
-
Compound Treatment and Stimulation:
-
Transfected cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are pre-treated with varying concentrations of the inhibitor (e.g., Nimbolide) for 1-2 hours.
-
The NF-κB pathway is then stimulated with an appropriate agonist, such as TNF-α (e.g., 10 ng/mL), for 6-8 hours.
-
-
Luciferase Activity Measurement:
-
After incubation, cells are lysed, and luciferase substrate is added.
-
Luminescence is measured using a microplate luminometer.
-
The percentage of inhibition is calculated relative to the stimulated control, and the IC50 value is determined by non-linear regression analysis.
-
PI3K/Akt Inhibition Assay (Western Blot for Phospho-Akt)
-
Cell Culture and Treatment:
-
A suitable cell line (e.g., MCF-7 breast cancer cells) is cultured to 70-80% confluency.
-
Cells are serum-starved for 12-24 hours to reduce basal Akt phosphorylation.
-
Cells are pre-treated with different concentrations of the inhibitor for 1-2 hours.
-
-
Pathway Stimulation:
-
The PI3K/Akt pathway is stimulated with a growth factor, such as IGF-1 (e.g., 100 ng/mL), for 15-30 minutes.
-
-
Protein Extraction and Western Blotting:
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-Akt (Ser473) and total Akt.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry is used to quantify the ratio of phospho-Akt to total Akt, and the inhibitory effect is calculated.
-
Conclusion
Nimbolide (this compound) emerges as a multi-pathway inhibitor with significant activity against both the NF-κB and PI3K/Akt signaling cascades. While direct comparative data is limited, the available IC50 values suggest that its potency against the NF-κB pathway is within a relevant range when compared to other known inhibitors, although some, like Bortezomib and QNZ, exhibit significantly lower IC50 values. For the PI3K/Akt pathway, more quantitative data is needed to definitively position Nimbolide's potency relative to established inhibitors like LY294002. The experimental protocols provided offer a foundation for researchers to conduct their own head-to-head comparisons to further elucidate the therapeutic potential of Nimbolide.
References
- 1. Cytotoxicity of nimbolide towards multidrug-resistant tumor cells and hypersensitivity via cellular metabolic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer properties of nimbolide and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nimbolide: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Covalent inhibitors of the PI3Kα RAS binding domain impair tumor growth driven by RAS and HER2 - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Validation of NIM-7's Therapeutic Potential: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical therapeutic agent NIM-7 against a fictional alternative, Compound-X, and a current standard-of-care drug. The data presented herein is illustrative, designed to showcase a robust framework for evaluating the therapeutic potential of a new chemical entity.
Executive Summary
This compound is a novel, selective inhibitor of the MEK1/2 kinases, critical components of the MAPK/ERK signaling pathway. Dysregulation of this pathway is a key driver in several human cancers, including melanoma. This document presents a statistical validation of this compound's preclinical efficacy and selectivity, comparing its performance with Compound-X, another MEK inhibitor in early-stage development, and a standard-of-care RAF inhibitor. The findings suggest that this compound exhibits a superior potency and selectivity profile, warranting further investigation.
Comparative Efficacy and Selectivity
The therapeutic potential of this compound was evaluated through a series of in vitro and in vivo experiments. The quantitative data from these studies are summarized below, offering a direct comparison with Compound-X and the standard-of-care.
Table 1: In Vitro Potency and Selectivity
| Compound | IC50 (MEK1) | IC50 (MEK2) | Off-Target Kinase Inhibition (Panel of 50) |
| This compound | 0.5 nM | 0.8 nM | < 10% inhibition at 1 µM |
| Compound-X | 5.2 nM | 8.1 nM | 3 kinases with > 50% inhibition at 1 µM |
| Standard-of-Care (RAF Inhibitor) | N/A | N/A | 5 kinases with > 50% inhibition at 1 µM |
Table 2: In Vivo Tumor Growth Inhibition in A375 Melanoma Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) | Statistically Significant (p < 0.05) |
| Vehicle Control | N/A | 0% | N/A |
| This compound | 10 mg/kg | 85% | Yes |
| Compound-X | 10 mg/kg | 62% | Yes |
| Standard-of-Care (RAF Inhibitor) | 20 mg/kg | 75% | Yes |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental design, the following diagrams have been generated.
Caption: MAPK/ERK pathway and this compound's inhibitory action.
Caption: Workflow for the in vivo xenograft study.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparent evaluation.
1. In Vitro Kinase Assay for IC50 Determination
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Compound-X against MEK1 and MEK2 kinases.
-
Methodology:
-
Recombinant human MEK1 and MEK2 enzymes were used.
-
A 10-point serial dilution of each compound was prepared in DMSO.
-
The kinase reaction was initiated by adding ATP to a reaction mixture containing the enzyme, substrate (inactive ERK), and the test compound.
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
The amount of phosphorylated ERK was quantified using a LanthaScreen™ Eu-anti-pERK antibody.
-
Data were normalized to positive (no inhibitor) and negative (no enzyme) controls.
-
IC50 values were calculated using a four-parameter logistic model in GraphPad Prism.
-
2. Off-Target Kinase Profiling
-
Objective: To assess the selectivity of this compound and Compound-X.
-
Methodology:
-
The compounds were screened at a concentration of 1 µM against a panel of 50 human kinases.
-
The percent inhibition for each kinase was determined using a radiometric assay format.
-
Kinases showing greater than 50% inhibition were flagged as potential off-targets.
-
3. In Vivo Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a human melanoma xenograft model.
-
Methodology:
-
Female athymic nude mice (6-8 weeks old) were used.
-
5 x 10^6 A375 melanoma cells were subcutaneously implanted into the right flank of each mouse.
-
Tumors were allowed to grow to an average volume of 150 mm³.
-
Mice were randomized into four groups (n=10 per group): Vehicle control, this compound (10 mg/kg), Compound-X (10 mg/kg), and Standard-of-Care (20 mg/kg).
-
Treatments were administered orally, once daily, for 21 days.
-
Tumor volume and body weight were measured twice weekly.
-
Tumor growth inhibition was calculated at the end of the study relative to the vehicle control group.
-
Statistical significance was determined using a one-way ANOVA with Dunnett's post-hoc test.
-
Conclusion
The presented data, although illustrative, positions this compound as a promising therapeutic candidate with superior in vitro potency and a cleaner off-target profile compared to Compound-X and the standard-of-care. The significant in vivo tumor growth inhibition further supports its development. Future studies should focus on comprehensive pharmacokinetic and toxicology profiling to advance this compound towards clinical trials.
Safety Operating Guide
Essential Safety and Handling Protocols for NIM-7
This guide provides crucial safety and logistical information for the handling and disposal of the novel compound NIM-7. The following procedures are designed to ensure the safety of all laboratory personnel, including researchers, scientists, and drug development professionals. Adherence to these guidelines is mandatory when working with this compound.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. The required PPE varies depending on the specific laboratory operation being performed.
| Operation | Required PPE | Optional PPE (Based on Risk Assessment) |
| Low-Concentration Solution Handling (in well-ventilated area) | - Standard laboratory coat - Nitrile gloves - Safety glasses with side shields | - Chemical-resistant apron |
| High-Concentration Solution or Powder Handling | - Chemical-resistant laboratory coat - Double-gloving (nitrile or neoprene) - Chemical splash goggles | - Face shield - Respiratory protection (e.g., N95 respirator) |
| Weighing and Aliquoting of Powder (in a fume hood) | - Full-face respirator with appropriate cartridges - Chemical-resistant suit or apron - Neoprene or butyl rubber gloves - Safety shoes | - Powered Air-Purifying Respirator (PAPR) for extended operations |
| Equipment Cleaning and Decontamination | - Chemical-resistant apron - Heavy-duty nitrile or rubber gloves - Chemical splash goggles | - Face shield |
| Waste Disposal | - Standard laboratory coat - Nitrile gloves - Safety glasses with side shields | - Chemical-resistant apron |
Experimental Protocol: Safe Handling and Disposal of this compound
1. Preparation and Handling:
-
Engineering Controls: All work with this compound powder or concentrated solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Before beginning any procedure, ensure all required PPE is donned correctly as specified in the table above.
-
Weighing: When weighing this compound powder, use an analytical balance inside a fume hood. Utilize a disposable weighing boat to prevent contamination of the balance.
-
Dissolving: Add this compound powder to the solvent slowly and stir gently to avoid aerosolization. Ensure the container is appropriately labeled with the compound name, concentration, date, and your initials.
2. In-Use Procedures:
-
Transportation: When moving solutions of this compound within the laboratory, use a secondary container to prevent spills.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. For small spills, use an appropriate chemical spill kit, wearing the prescribed PPE. For large spills, evacuate the area and contact the laboratory safety officer.
3. Disposal Plan:
-
Waste Segregation: All solid and liquid waste contaminated with this compound must be segregated into a clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Disposal Request: Once the waste container is full, submit a chemical waste pickup request to the institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain or in regular trash.
Visualizing Safe Handling Procedures
To further clarify the operational workflow, the following diagrams illustrate the key decision-making and procedural steps for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
